(3-Hydroxyphenyl)phosphonic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-hydroxyphenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVHANKCBNWZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187408 | |
| Record name | Phosphonic acid, (m-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33733-31-2 | |
| Record name | Phosphonic acid, (m-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033733312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, (m-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of (3-Hydroxyphenyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Hydroxyphenyl)phosphonic acid, a member of the arylphosphonic acid family, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural features, combining a hydrophilic phosphonic acid group with a phenolic moiety, impart a unique set of physicochemical characteristics that underpin its potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological relevance, specifically as a potential modulator of protein tyrosine phosphatases.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various systems, from biological assays to material formulations. A summary of its key properties is presented below.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 33733-31-2 | N/A |
| Molecular Formula | C₆H₇O₄P | [1] |
| Molecular Weight | 174.09 g/mol | [1] |
| Melting Point | 149-151 °C | [2] |
| pKa (Predicted) | 1.78 ± 0.10 | [2] |
| Boiling Point (Predicted) | 459.2 ± 47.0 °C | [2] |
| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound. While complete, interpreted spectra are not consistently available in public databases, the expected spectral characteristics can be inferred from the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the acidic protons of the phosphonic acid group. The aromatic protons would likely appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts of the hydroxyl and phosphonic acid protons would be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the six carbons of the benzene ring. The carbon atom attached to the phosphorus atom would exhibit coupling (J-coupling) with the phosphorus nucleus.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphonic acids. A single resonance is expected for the phosphorus atom in this compound, with its chemical shift providing information about the electronic environment of the phosphorus nucleus. Chemical shifts for phosphonic acids are typically reported relative to 85% phosphoric acid.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:
-
O-H stretch (phenol): A broad band typically in the region of 3200-3600 cm⁻¹.
-
O-H stretch (phosphonic acid): A very broad and strong absorption in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations.
-
Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.
-
P=O stretch: A strong band typically found between 1200 and 1300 cm⁻¹.
-
P-O-H stretch: Bands in the 900-1100 cm⁻¹ region.
-
Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z corresponding to its molecular weight (174.09). Fragmentation would likely involve the loss of water, hydroxyl groups, and cleavage of the C-P bond.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline general methodologies applicable to the characterization of this compound.
Synthesis of this compound
A common route for the synthesis of arylphosphonic acids involves the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction with phosphorus trichloride and subsequent hydrolysis.
Methodology:
-
Diazotization: 3-Aminophenol is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Phosphonation: The freshly prepared diazonium salt solution is added to a solution of phosphorus trichloride, often in the presence of a copper(I) catalyst. This reaction, a variation of the Sandmeyer reaction, results in the formation of the arylphosphonyl dichloride intermediate.
-
Hydrolysis: The resulting (3-hydroxyphenyl)phosphonyl dichloride is carefully hydrolyzed with water to yield the final product, this compound. The product can then be purified by recrystallization.
Determination of pKa
Potentiometric titration is a standard and accurate method for determining the pKa values of acids.
Methodology:
-
A precisely weighed amount of this compound is dissolved in a known volume of deionized water.
-
The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it.
-
A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. Since phosphonic acids are dibasic, two pKa values (pKa1 and pKa2) can be determined.
Solubility Determination
The shake-flask method is a classical and reliable technique for determining the solubility of a compound in a specific solvent.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand to allow the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and diluted if necessary.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathway Inhibition
Arylphosphonic acids have garnered attention as potential inhibitors of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins. Overactivity of certain PTPs, such as Protein Tyrosine Phosphatase 1B (PTP1B), has been implicated in diseases like type 2 diabetes and obesity. The phosphonic acid moiety can act as a phosphate mimic, enabling these compounds to bind to the active site of PTPs.
While specific studies on the inhibitory activity of this compound against PTP1B are not extensively documented in the readily available literature, its structural similarity to known PTP inhibitors suggests it may exhibit similar activity. The general mechanism of competitive inhibition of PTP1B by a phosphonic acid-containing inhibitor is depicted below.
This diagram illustrates that in the normal catalytic cycle, the active PTP1B enzyme binds to a phosphorylated substrate, removes the phosphate group, and releases the dephosphorylated substrate. A competitive inhibitor like this compound would bind to the active site of PTP1B, preventing the substrate from binding and thereby inhibiting the dephosphorylation reaction.
Conclusion
This compound possesses a distinct set of physicochemical properties that make it a compound of interest for further investigation. While some fundamental data such as melting point and predicted pKa are available, a comprehensive experimental characterization of its acidity, solubility, and spectroscopic features is warranted. Furthermore, exploring its potential as a protein tyrosine phosphatase inhibitor could open new avenues for the development of therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and application of this intriguing molecule.
References
(3-Hydroxyphenyl)phosphonic Acid and its Analogs: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Hydroxyphenyl)phosphonic acid and its derivatives represent a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry. Their structural analogy to phosphotyrosine and other phosphorylated substrates allows them to act as effective inhibitors of various enzymes, particularly protein tyrosine phosphatases (PTPs). Dysregulation of PTPs is implicated in a multitude of diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive review of the synthesis, biological activity, and therapeutic potential of this compound and its analogs, with a focus on their role as enzyme inhibitors.
Synthesis of this compound and Analogs
The synthesis of arylphosphonic acids can be achieved through several established methods. The choice of method often depends on the desired substitution pattern on the aromatic ring.
General Synthetic Routes
A common and versatile method for the preparation of arylphosphonic acids is the hydrolysis of the corresponding phosphonic dichlorides or phosphonate esters.
1. From Aryldiazonium Salts (Sandmeyer-type Reaction):
This method involves the reaction of an aryldiazonium salt with phosphorus trichloride in the presence of a copper(I) catalyst. The resulting arylphosphonous dichloride is then oxidized and hydrolyzed to the arylphosphonic acid.
2. From Aryl Halides (Hirao Coupling):
A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., bromide or iodide) and a dialkyl phosphite can be employed to form the arylphosphonate ester, which is subsequently hydrolyzed to the phosphonic acid.
3. From Phenols:
Direct phosphonylation of phenols can be challenging. A multi-step approach is often necessary, which may involve the conversion of the phenol to a more reactive intermediate, such as an aryl triflate, before coupling with a phosphite.
Experimental Protocols
Synthesis of Phenylphosphonic Acid [1]
This protocol describes the synthesis of the parent phenylphosphonic acid, which can be adapted for substituted analogs.
-
Materials: Phenylphosphinic acid, concentrated nitric acid, diethyl ether, magnesium sulfate.
-
Procedure:
-
Melt 10.0 g (69.7 mmol) of phenylphosphinic acid in a round-bottom flask equipped with a thermometer.
-
Once the temperature reaches 100 °C, carefully add 3.5 mL (54.4 mmol) of concentrated nitric acid.
-
After cooling to room temperature, pour the yellow solid into 100 mL of water.
-
Extract the product with 3 x 50 mL of diethyl ether.
-
Dry the combined organic phases over magnesium sulfate.
-
Remove the solvent under reduced pressure and recrystallize the solid from diethyl ether to obtain colorless crystals of phenylphosphonic acid.
-
Synthesis of Substituted Phenylpropanols/Ethanols (Precursors for Analogs) [2]
This procedure outlines the reduction of methyl esters to the corresponding alcohols, which can be further modified to introduce the phosphonic acid group.
-
Materials: Substituted methyl phenylpropanoate/phenylacetate, sodium borohydride, tetrahydrofuran (THF), methanol.
-
Procedure:
-
Suspend sodium borohydride (7 equivalents) in THF.
-
Add the respective methyl ester (1 equivalent) in THF to the suspension.
-
Heat the mixture to reflux and stir for 15 minutes.
-
Slowly add methanol and continue stirring at reflux for 20-30 minutes.
-
Monitor the reaction progress by TLC (cyclohexane/ethyl acetate 4:1, v/v).
-
Upon completion, work up the reaction to isolate the desired alcohol.
-
Biological Activity: Enzyme Inhibition
This compound and its analogs have shown significant inhibitory activity against several classes of enzymes, most notably protein tyrosine phosphatases and tyrosinase.
Protein Tyrosine Phosphatase (PTP) Inhibition
PTPs are crucial regulators of signal transduction pathways. Overactivity of certain PTPs, such as SHP2 and PTP1B, is linked to various cancers and metabolic diseases. The phosphonic acid moiety of this compound acts as a phosphate mimetic, allowing it to bind to the active site of PTPs and inhibit their function.
SHP2 Inhibition:
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in the Ras-MAPK signaling pathway.[3] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers.[3] this compound-based inhibitors have been developed to target the catalytic activity of SHP2.
PTP1B Inhibition:
PTP1B is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity. Several studies have reported the inhibitory effects of substituted phenylphosphonic acids on PTP1B.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibitors are of great interest in the cosmetic and food industries for preventing hyperpigmentation and enzymatic browning. Phosphonic acid analogs of tyrosine and L-DOPA have been shown to be potent inhibitors of mushroom tyrosinase.[4]
Quantitative Data on Enzyme Inhibition
The following tables summarize the inhibitory activities of this compound and its analogs against various enzymes.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| α-Benzylaminobenzylphosphonic acid | Prostatic Acid Phosphatase | 0.004 | - | [5] |
| Mimulone (a geranylated flavonoid) | PTP1B | 1.9 | Mixed | [6] |
| 6-geranyl-3,3′,5,5′,7-pentahydroxy-4′-methoxyflavane | α-glucosidase | 2.2 | Noncompetitive | [6] |
| Geranylated flavonoids from Paulownia tomentosa (various) | PTP1B | 1.9 - 8.2 | Mixed | [6] |
| Geranylated flavonoids from Paulownia tomentosa (various) | α-glucosidase | 2.2 - 78.9 | Noncompetitive | [6] |
Experimental Protocols for Enzyme Inhibition Assays
SHP2 Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against SHP2 phosphatase.
-
Materials: Recombinant SHP2 enzyme, p-nitrophenyl phosphate (pNPP) substrate, assay buffer (e.g., 100 mM NaCl, 2 mM EDTA, 50 mM HEPES, 3 mM DTT, pH 7.4), test compounds, 96-well microplate, microplate reader.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 100 nM of SHP2 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30 °C).
-
Initiate the reaction by adding 1 mM of pNPP substrate.
-
Monitor the increase in absorbance at 405 nm for 90 minutes at 30 °C using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Tyrosinase Inhibition Assay
This protocol outlines a common method for measuring the inhibition of mushroom tyrosinase activity.
-
Materials: Mushroom tyrosinase, L-DOPA or L-tyrosine substrate, phosphate buffer (e.g., 0.1 M, pH 6.8), test compounds, 96-well microplate, microplate reader.
-
Procedure:
-
In a 96-well plate, mix 20 µL of the test compound (at varying concentrations) with 40 µL of 30 U/mL mushroom tyrosinase and 100 µL of phosphate buffer.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of 10 mM L-DOPA.
-
Incubate at 37 °C for 20 minutes.
-
Measure the absorbance at 475 nm to determine tyrosinase activity.
-
Calculate the percentage of inhibition and the IC50 value.
-
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway and Inhibition
SHP2 is a crucial component of the Ras/Raf/MEK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival. The following diagram illustrates the role of SHP2 in this pathway and how its inhibition can block downstream signaling.
Caption: SHP2 activation and its inhibition in the Ras/ERK pathway.
Experimental Workflow for SHP2 Inhibition Assay
The following diagram outlines the key steps in a typical experimental workflow for assessing the inhibitory potential of this compound analogs against SHP2.
Caption: Workflow for SHP2 enzymatic inhibition assay.
Conclusion and Future Directions
This compound and its analogs have emerged as a versatile scaffold for the design of potent and selective enzyme inhibitors. Their ability to target key players in disease-related signaling pathways, such as SHP2 and PTP1B, highlights their significant therapeutic potential. Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the phosphonic acid group to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions between these inhibitors and their target enzymes to guide rational drug design.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of lead compounds in relevant animal models of disease.
-
Exploration of New Targets: Screening this compound-based libraries against other medically relevant enzymes to identify novel therapeutic applications.
The continued investigation of this promising class of compounds is expected to yield novel therapeutic agents for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assayquant.com [assayquant.com]
- 6. researchgate.net [researchgate.net]
(3-Hydroxyphenyl)phosphonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Hydroxyphenyl)phosphonic acid, a significant organophosphorus compound, has been a subject of interest since its initial synthesis in the mid-20th century. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed synthetic methodologies. It includes a comprehensive compilation of its physicochemical properties, presented in easily comparable tabular formats, and detailed experimental protocols for its seminal synthesis. Furthermore, this guide illustrates the synthetic pathway and logical relationships in the synthesis of its isomers through detailed diagrams, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound (3-HPP) belongs to the class of arylphosphonic acids, which are organic compounds containing a phosphonic acid functional group (-PO(OH)₂) directly attached to a benzene ring. The presence of both a hydroxyl and a phosphonic acid group on the aromatic ring imparts unique chemical properties and potential for various applications, including as a building block in the synthesis of more complex molecules and as a subject of study in medicinal chemistry.[1] The phosphonic acid moiety is a known phosphate mimic, which has led to the investigation of many phosphonate-containing compounds for biological activity.[2][3]
This guide delves into the historical discovery and synthesis of 3-HPP, providing a detailed account for researchers and professionals in the field.
Discovery and Historical Context
The synthesis of this compound was first reported in 1952 by G. O. Doak and Leon D. Freedman in the Journal of the American Chemical Society. Their work was part of a broader investigation into the synthesis of aminophenylphosphonic acids and their derivatives. The discovery of 3-HPP was a direct result of their exploration of the diazotization reaction of (3-Aminophenyl)phosphonic acid.
The 1950s marked a period of significant growth in organophosphorus chemistry, driven by the discovery of the biological activities of various organophosphorus compounds.[4][5] The development of synthetic methods to create novel phosphonic and phosphinic acids was a key focus of research during this era. The work of Doak and Freedman contributed to this expanding field by providing a reliable method for the synthesis of hydroxyphenylphosphonic acids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive overview for researchers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 33733-31-2 | [6][7] |
| Molecular Formula | C₆H₇O₄P | [6][7] |
| Molecular Weight | 174.09 g/mol | [6][7] |
| Melting Point | 149-151 °C | [7] |
| Boiling Point (Predicted) | 459.2 ± 47.0 °C | [7] |
| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [7] |
| pKa₁ (Predicted) | 1.78 ± 0.10 | [7] |
| pKa₂ (Predicted) | 7.5 (approx.) | |
| XLogP3-AA | -0.4 | [6] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 1 | [6] |
Synthesis of this compound
The seminal synthesis of this compound, as described by Doak and Freedman, involves the diazotization of (3-Aminophenyl)phosphonic acid followed by hydrolysis of the resulting diazonium salt.
Experimental Protocol: Synthesis via Diazotization
This protocol is based on the original work of Doak and Freedman and general knowledge of diazotization reactions.
Materials:
-
(3-Aminophenyl)phosphonic acid
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Ice
-
Water
-
Heating apparatus (e.g., steam bath or oil bath)
-
Filtration apparatus
Procedure:
-
Dissolution of the Amine: A solution of (3-Aminophenyl)phosphonic acid is prepared in dilute hydrochloric acid. The mixture is cooled to 0-5 °C in an ice bath. Maintaining this low temperature is crucial for the stability of the diazonium salt to be formed.
-
Diazotization: A solution of sodium nitrite in water is prepared and cooled. This solution is then added dropwise to the cold solution of the aminophenylphosphonic acid hydrochloride with constant stirring. The rate of addition should be controlled to maintain the temperature below 5 °C. The reaction mixture is stirred for a short period after the addition is complete to ensure full conversion to the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.
-
Hydrolysis: The cold solution of the diazonium salt is then slowly heated. This can be achieved by removing the ice bath and allowing the solution to warm to room temperature, followed by gentle heating on a steam bath or in a controlled temperature oil bath. During heating, nitrogen gas will be evolved, and the diazonium group is replaced by a hydroxyl group. The heating is continued until the evolution of nitrogen ceases.
-
Isolation and Purification: Upon cooling, this compound may precipitate from the solution. The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture.
Synthetic Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The following table summarizes available spectroscopic data for the characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR | Available on PubChem | [6] |
| ¹³C NMR | Available on PubChem | [6] |
| ³¹P NMR | No specific data found for 3-HPP. Phenylphosphonic acids generally show signals in the range of +10 to +25 ppm relative to 85% H₃PO₄. | [8][9] |
| FT-IR | Characteristic peaks expected for O-H (phenol and P-OH), P=O, P-O, and aromatic C-H and C=C stretching. | [10] |
| Mass Spectrometry | Molecular Ion (M+) expected at m/z 174. Fragmentation would likely involve loss of water and fragments of the phosphonic acid group. | [11] |
Isomeric Forms and Their Synthesis
The position of the hydroxyl group on the phenyl ring relative to the phosphonic acid group gives rise to three isomers: (2-hydroxyphenyl)phosphonic acid, this compound, and (4-hydroxyphenyl)phosphonic acid. The synthetic strategy for each isomer often starts with the corresponding aminophenylphosphonic acid.
Caption: Logical relationship in the synthesis of hydroxyphenylphosphonic acid isomers.
Applications and Future Perspectives
While specific, large-scale applications of this compound are not extensively documented, its structural motifs are of interest in medicinal chemistry.[12] The phosphonic acid group can act as a phosphate mimic, and the phenolic hydroxyl group provides a site for further functionalization. Therefore, 3-HPP can serve as a valuable scaffold for the design and synthesis of novel bioactive molecules, including enzyme inhibitors and receptor ligands.[13]
Future research may focus on exploring the biological activities of 3-HPP and its derivatives, as well as developing more efficient and environmentally friendly synthetic routes. Its potential as a chelating agent for metal ions could also be an area of further investigation.
Conclusion
This compound, first synthesized by Doak and Freedman in 1952, remains a compound of interest due to its unique chemical structure. This technical guide has provided a thorough overview of its discovery, historical context, physicochemical properties, and synthetic methodologies. The detailed experimental protocol and illustrative diagrams serve as a practical resource for researchers. While further experimental validation of some of its properties is warranted, the foundational knowledge presented here provides a solid basis for future investigations into the applications of this versatile organophosphorus compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 3. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Phosphonic acid, (m-hydroxyphenyl)- | C6H7O4P | CID 214691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-HYDROXYPHENYLPHOSPHONIC ACID CAS#: 33733-31-2 [amp.chemicalbook.com]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Phosphonic acid, (p-hydroxyphenyl)- [webbook.nist.gov]
- 12. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Theoretical and Computational Insights into (3-Hydroxyphenyl)phosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Hydroxyphenyl)phosphonic acid, a molecule combining the structural features of a phenol and a phosphonic acid, presents a compelling scaffold for scientific investigation, particularly in the realms of medicinal chemistry and materials science. Its potential for diverse chemical interactions, including hydrogen bonding and metal chelation, makes it a candidate for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and potential biological properties of this compound. It further outlines key experimental protocols for its synthesis and characterization, serving as a foundational resource for researchers in the field.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for any theoretical or experimental investigation. These properties, summarized in Table 1, provide the basis for computational model parameterization and experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₇O₄P | PubChem[1] |
| Molecular Weight | 174.09 g/mol | PubChem[1] |
| CAS Number | 33733-31-2 | PubChem[1] |
| Melting Point | 149-151 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 459.2 ± 47.0 °C | ChemicalBook[2] |
| XlogP (Predicted) | -0.4 | PubChem[1] |
| Monoisotopic Mass | 174.00819570 Da | PubChem[1] |
Theoretical Studies and Computational Modeling
Computational chemistry provides powerful tools to investigate the properties of this compound at the atomic and electronic levels. This section details the common theoretical approaches and the insights they can offer.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust method for studying the electronic structure, geometry, and spectroscopic properties of molecules.[3][4]
The first step in any DFT study is to determine the molecule's most stable three-dimensional conformation. This is achieved by minimizing the energy of the system with respect to the positions of its atoms. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.[5] The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.
The MEP map is a visual representation of the charge distribution within a molecule.[5][6] It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting intermolecular interactions, such as hydrogen bonding and docking with biological macromolecules.
Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of experimental spectral bands.[3]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a molecule over time, which is particularly useful for understanding its interactions in a biological environment. By simulating the motion of the molecule and its surrounding solvent molecules, one can study its conformational flexibility, solvation properties, and binding dynamics with target proteins.
Experimental Protocols
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. A common approach involves the hydrolysis of a corresponding dialkyl phosphonate precursor.[7][8]
Protocol: Acid-Catalyzed Hydrolysis of Diethyl (3-hydroxyphenyl)phosphonate
-
Reaction Setup: Diethyl (3-hydroxyphenyl)phosphonate is dissolved in a suitable solvent, such as ethanol.
-
Hydrolysis: Concentrated hydrochloric acid is added to the solution, and the mixture is refluxed for several hours.
-
Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from water or an appropriate organic solvent.
-
Characterization: The final product is characterized by spectroscopic methods (NMR, IR) and its melting point is determined.
Spectroscopic Characterization
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms present.[1][9]
-
³¹P NMR: Is particularly useful for phosphorus-containing compounds, providing information about the chemical environment of the phosphorus atom. The chemical shift is typically referenced to 85% phosphoric acid.[10][11]
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational bands for this compound are expected for the O-H (hydroxyl and phosphonic acid), P=O, P-O, and C-H bonds, as well as the aromatic ring.[12][13][14]
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[15][16]
Potential Biological Activity and Molecular Docking
Phosphonic acids are known to act as mimics of phosphates and can function as enzyme inhibitors.[17][18] this compound, due to its structural similarity to tyrosine phosphate, is a potential candidate for inhibiting protein tyrosine phosphatases (PTPs) or other enzymes involved in phosphate metabolism. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target.
Molecular Docking Protocol
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The structure of this compound is optimized using DFT.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein and score the different binding poses.
-
Analysis: The results are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizations
Computational Workflow
Caption: A flowchart illustrating the computational workflow for the theoretical study of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram showing the hypothetical inhibition of a protein kinase signaling pathway by this compound.
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational approaches for studying this compound, alongside relevant experimental protocols. The combination of quantum chemical calculations, molecular dynamics simulations, and molecular docking can provide profound insights into its structure, reactivity, and potential as a bioactive molecule. The outlined experimental procedures for synthesis and characterization offer a practical framework for further laboratory investigation. Future research should focus on obtaining experimental data to validate these computational models and to explore the biological activities of this promising compound.
References
- 1. Phosphonic acid, (m-hydroxyphenyl)- | C6H7O4P | CID 214691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-HYDROXYPHENYLPHOSPHONIC ACID CAS#: 33733-31-2 [amp.chemicalbook.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. or.niscpr.res.in [or.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphonic acid, (p-hydroxyphenyl)- [webbook.nist.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phosphonic and Phosphinic Acid Derivatives as Novel Tyrosinase Inhibitors: Kinetic Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (3-Hydroxyphenyl)phosphonic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Hydroxyphenyl)phosphonic acid, a fascinating organophosphorus compound, stands at the intersection of synthetic chemistry and pharmaceutical research. Its structural resemblance to endogenous phosphates and phosphotyrosine makes it a compelling candidate for investigation as an enzyme inhibitor, particularly in the context of protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis methodologies, and its emerging potential in drug discovery.
Chemical Identity and Nomenclature
This compound is unequivocally identified by its unique CAS number and a variety of systematic and common names. This section provides a clear and concise summary of its key identifiers and fundamental chemical properties.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Citation |
| CAS Number | 33733-31-2 | [1] |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₇O₄P | [1] |
| Molecular Weight | 174.09 g/mol | [1] |
| Synonyms | 3-Hydroxybenzenephosphonic acid, m-Hydroxyphenylphosphonic acid | [1] |
| Melting Point | 149-151 °C | [1] |
| Boiling Point | 459.2±47.0 °C (Predicted) | [1] |
| Density | 1.60±0.1 g/cm³ (Predicted) | [1] |
| pKa | 1.78±0.10 (Predicted) | [1] |
Synthesis of this compound: Experimental Protocols
General Synthesis Strategy via Phosphonate Ester Hydrolysis
A prevalent strategy for the synthesis of arylphosphonic acids involves a two-step process: the formation of a dialkyl arylphosphonate followed by its hydrolysis to the corresponding phosphonic acid.
Caption: General workflow for the synthesis of this compound.
2.1.1. Experimental Protocol: Hydrolysis of Dialkyl Arylphosphonates
This protocol is a generalized procedure based on established methods for the hydrolysis of phosphonate esters to phosphonic acids.
Materials:
-
Dialkyl (3-hydroxyphenyl)phosphonate
-
Concentrated Hydrochloric Acid (e.g., 37%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dialkyl (3-hydroxyphenyl)phosphonate.
-
Add an excess of concentrated hydrochloric acid. The ratio of phosphonate to acid will depend on the specific substrate and should be determined empirically.
-
Heat the mixture to reflux with vigorous stirring. The reaction time can vary from a few hours to overnight, and the progress should be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, may precipitate upon cooling. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Therapeutic Potential and Mechanism of Action
Phosphonic acids are recognized as effective mimics of phosphate groups, a characteristic that underpins their potential as enzyme inhibitors. The hydroxyl group on the phenyl ring of this compound further enhances its potential for specific interactions within the active sites of target enzymes, particularly protein tyrosine phosphatases (PTPs).
Role as a Phosphatase Inhibitor
PTPs are a family of enzymes that remove phosphate groups from tyrosine residues on proteins. Their activity is crucial for the regulation of numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer, diabetes, and autoimmune disorders. The phosphonic acid moiety of this compound can act as a phosphate mimic, binding to the active site of PTPs and inhibiting their function.
Caption: Proposed mechanism of PTP inhibition by this compound.
While specific quantitative data for the inhibition of PTPs by this compound is not extensively documented in publicly accessible literature, the broader class of hydroxyphenylphosphonic acids has been investigated as PTP inhibitors. The inhibitory potency is influenced by the position of the hydroxyl group and other substituents on the phenyl ring, highlighting the importance of structure-activity relationship (SAR) studies in designing selective and potent inhibitors.
Applications in Drug Discovery and Development
The potential of this compound and its derivatives as therapeutic agents is an active area of research. Their ability to inhibit PTPs makes them attractive candidates for the development of drugs for diseases characterized by aberrant tyrosine phosphorylation signaling.
Potential Therapeutic Areas:
-
Oncology: As many PTPs are implicated in cancer progression, inhibitors like this compound could serve as novel anti-cancer agents.
-
Diabetes: PTP1B is a well-validated target for the treatment of type 2 diabetes, and phosphonic acid-based inhibitors are being explored for this indication.
-
Inflammatory and Autoimmune Diseases: PTPs play a critical role in regulating immune responses, making their inhibitors potential therapeutics for conditions like rheumatoid arthritis and psoriasis.
Future Directions
The full therapeutic potential of this compound is yet to be fully elucidated. Future research should focus on several key areas:
-
Development of optimized and detailed synthesis protocols to improve yield and purity.
-
Comprehensive biological evaluation , including in vitro and in vivo studies, to determine its efficacy and selectivity against a panel of PTPs and other relevant enzymes.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
-
Pharmacokinetic and pharmacodynamic profiling to assess its drug-like properties.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its established chemical identity and the potential for its synthesis, coupled with its promising role as a phosphatase inhibitor, position it as a valuable scaffold for the development of novel therapeutics. Further in-depth research is warranted to fully unlock its potential in addressing a range of human diseases.
References
(3-Hydroxyphenyl)phosphonic Acid: A Potential Modulator of Key Cellular Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Hydroxyphenyl)phosphonic acid (3-HPP) is a small molecule with a phosphonic acid moiety, suggesting its potential as a phosphate mimic. This structural feature positions it as a candidate for interacting with and potentially inhibiting enzymes that recognize phosphate groups, most notably protein tyrosine phosphatases (PTPs). PTPs are critical regulators of a myriad of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. This technical guide explores the potential therapeutic targets of 3-HPP by focusing on two well-validated PTPs: Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology region 2 domain-containing phosphatase 2 (SHP2). We delve into the signaling pathways governed by these enzymes, present quantitative data for known inhibitors as a reference for potency, and provide detailed experimental protocols for assessing the inhibitory activity of compounds like 3-HPP.
Introduction: The Therapeutic Potential of Phosphatase Inhibition
Reversible protein phosphorylation is a fundamental mechanism controlling cellular signaling. The balance between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) dictates the phosphorylation state of key signaling molecules, thereby regulating processes such as cell growth, differentiation, metabolism, and immune responses.[1][2] Dysregulation of PTP activity is a hallmark of many diseases. Consequently, PTPs have emerged as a promising class of therapeutic targets.[3]
This compound, by virtue of its phosphonic acid group, is a structural analog of phosphotyrosine. This makes it a prime candidate for investigation as a PTP inhibitor. Many competitive PTP1B inhibitors are phosphotyrosine mimetics that contain a phosphonic acid group.[4] This guide will focus on PTP1B and SHP2 as two exemplary and highly pursued therapeutic targets for which a molecule like 3-HPP could be relevant.
Potential Therapeutic Target I: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B, encoded by the PTPN1 gene, is a non-receptor PTP that is ubiquitously expressed.[5] It is a key negative regulator of the insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity.[5][6]
Role in Disease and Signaling Pathways
Metabolic Diseases: PTP1B dephosphorylates the insulin receptor (IR) and its substrate (IRS-1), attenuating insulin signaling.[7][8] This leads to decreased glucose uptake and utilization. Inhibition of PTP1B is therefore a strategy to enhance insulin sensitivity.[7] Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating JAK2, a kinase activated by the leptin receptor.[8] This has implications for the regulation of appetite and energy expenditure.
Cancer: PTP1B's role in cancer is complex, acting as both a tumor suppressor and a promoter depending on the context.[4] For instance, it has been shown to promote tumorigenesis in breast cancer induced by the Her2/Neu oncogene.[4][8]
The signaling pathways influenced by PTP1B are depicted below:
Quantitative Data for Known PTP1B Inhibitors
While data for this compound is not available, the following table provides IC50 and Ki values for known PTP1B inhibitors to serve as a benchmark for inhibitory potency.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Reference |
| Ertiprotafib | Active Site | 1.6 - 29 | - | [9] |
| Trodusquemine | Non-competitive | 1 | - | [9] |
| JTT-551 | - | - | 0.22 | [9] |
| Compound 2 | Allosteric | 22 | - | [9] |
| Compound 3 | Allosteric | 8 | - | [9] |
| Ursolic Acid | Non-competitive | 3.1 | - | [10] |
| Chlorogenic Acid | Non-competitive | 11.1 | - | [10] |
| Rhein-8-glucoside calcium | - | 11.5 | - | [11] |
Experimental Protocol: PTP1B Inhibition Assay
A common method to assess PTP1B inhibition is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Objective: To determine the in vitro inhibitory effect of a test compound (e.g., 3-HPP) on PTP1B activity.
Principle: PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm. A decrease in pNP production in the presence of an inhibitor indicates enzymatic inhibition.
Materials:
-
Recombinant human PTP1B
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (or MOPS), pH 7.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT.[1][12]
-
Test compound (e.g., 3-HPP) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sodium Orthovanadate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Dilute the PTP1B enzyme to the desired working concentration (e.g., 30-75 nM) in the assay buffer.[1][12]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the highest concentration of the test compound solvent.
-
Control wells (100% activity): Add assay buffer, PTP1B enzyme, and the test compound solvent.
-
Test wells: Add assay buffer, PTP1B enzyme, and the desired concentrations of the test compound.
-
Positive control wells: Add assay buffer, PTP1B enzyme, and the desired concentrations of the positive control inhibitor.
-
-
Pre-incubation:
-
Add the enzyme to the control, test, and positive control wells.
-
Incubate the plate at room temperature (or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.[13]
-
-
Initiate Reaction:
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.[13]
-
-
Stop Reaction:
-
Stop the reaction by adding a strong base, such as 5 M NaOH.[1]
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Potential Therapeutic Target II: Src Homology Region 2 Domain-Containing Phosphatase 2 (SHP2)
SHP2, encoded by the PTPN11 gene, is another non-receptor PTP that plays a crucial positive regulatory role in various signaling pathways, particularly the RAS-MAPK pathway.[14][15] Dysregulation of SHP2 activity is associated with developmental disorders and is a key driver in several human cancers.[15]
Role in Disease and Signaling Pathways
Cancer: SHP2 is a proto-oncogene. Activating mutations in SHP2 are found in various cancers. It functions downstream of receptor tyrosine kinases (RTKs) and is essential for the full activation of the RAS-MAPK pathway, which promotes cell proliferation and survival.[16] SHP2 inhibitors are therefore being actively pursued as anti-cancer therapeutics.[17]
Developmental Disorders: Germline mutations in PTPN11 cause Noonan syndrome, a developmental disorder characterized by a range of physical and developmental issues.
The central role of SHP2 in the RAS-MAPK signaling pathway is illustrated below:
Quantitative Data for Known SHP2 Inhibitors
The following table provides IC50 and Ki values for several known SHP2 inhibitors.
| Inhibitor | Type | IC50 (nM) | Ki (µM) | Reference |
| SHP099 | Allosteric | 70 | - | [][19] |
| RMC-4550 | Allosteric | 0.583 | - | [19] |
| TNO-155 | Allosteric | 11 | - | [] |
| IACS-13909 | Allosteric | 15.7 | - | [][19] |
| NSC-87877 | Active Site | 318 | - | [19] |
| PF-07284892 | Allosteric | 21 | - | [19] |
| Ellagic acid | Competitive | 690 | - | [20] |
| PHPS1 | Active Site | - | 0.73 | [21] |
Experimental Protocol: SHP2 Inhibition Assay
A fluorometric assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is a sensitive method for measuring SHP2 activity.
Objective: To determine the in vitro inhibitory effect of a test compound on SHP2 activity.
Principle: SHP2 dephosphorylates the non-fluorescent DiFMUP substrate to produce the highly fluorescent 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU). The rate of DiFMU formation, measured by fluorescence intensity, is proportional to SHP2 activity.
Materials:
-
Recombinant human SHP2 (full-length wild-type)
-
DiFMUP substrate
-
Assay Buffer: e.g., 25 mM HEPES, pH 7.2, 50 mM NaCl, 5 mM DTT.
-
For full-length SHP2, a phosphopeptide activator (e.g., dually phosphorylated IRS-1 peptide) is required to relieve autoinhibition.[22]
-
Test compound (e.g., 3-HPP) dissolved in DMSO.
-
Positive control inhibitor (e.g., SHP099).
-
384-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DiFMUP in DMSO.
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
Prepare a solution of SHP2 and the activating peptide in the assay buffer.
-
-
Assay Setup (in a 384-well plate):
-
Using an acoustic liquid handler or manual pipetting, dispense nanoliter volumes of the test compounds and controls into the wells.
-
Add the SHP2/activating peptide solution to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the DiFMUP solution (diluted in assay buffer) to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity (e.g., Excitation: 355 nm, Emission: 460 nm) in kinetic mode at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow and Logic
The general workflow for identifying and characterizing potential phosphatase inhibitors like this compound is a multi-step process.
Conclusion
This compound represents a class of molecules with the potential to interact with phosphate-binding enzymes. This guide has focused on PTP1B and SHP2 as high-value therapeutic targets for which a phosphonic acid-containing compound could act as an inhibitor. The provided information on their roles in disease, associated signaling pathways, quantitative data for known inhibitors, and detailed experimental protocols offers a comprehensive resource for researchers and drug development professionals. The methodologies outlined here can be directly applied to assess the inhibitory potential of this compound and similar compounds, thereby facilitating the discovery of novel therapeutics targeting these critical phosphatases. Further investigation into the selectivity and cellular activity of 3-HPP is warranted to validate its potential as a modulator of these key signaling pathways.
References
- 1. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTPN1 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 3.5. PTP1B Inhibitory Activity Assay [bio-protocol.org]
- 13. 4.2. PTP1B Enzymatic Assay [bio-protocol.org]
- 14. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SHP2 Phosphatase [biology.kenyon.edu]
- 16. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 17. targetedonc.com [targetedonc.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Discovery of ellagic acid as a competitive inhibitor of Src homology phosphotyrosyl phosphatase 2 (SHP2) for cancer treatment: In vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (3-Hydroxyphenyl)phosphonic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (3-Hydroxyphenyl)phosphonic acid, a compound of interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals engaged in drug development and related research fields.
Chemical Structure and Properties
This compound is an organophosphorus compound with the chemical formula C₆H₇O₄P.[1] Its structure consists of a benzene ring substituted with a hydroxyl group at the meta-position relative to a phosphonic acid group.
Chemical Identifiers:
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental data is referenced where available, some data is predicted or based on analogous compounds due to the limited availability of published experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4-7.6 | m | 2H | Aromatic C-H |
| ~7.2-7.3 | m | 1H | Aromatic C-H |
| ~6.9-7.1 | m | 1H | Aromatic C-H |
| ~9.0-11.0 | br s | 3H | -OH, -P(O)(OH)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~157 | C-OH |
| ~135 (d, J ≈ 180-190 Hz) | C-P |
| ~130 | Aromatic C-H |
| ~122 (d, J ≈ 10-15 Hz) | Aromatic C-H |
| ~120 (d, J ≈ 5-10 Hz) | Aromatic C-H |
| ~116 (d, J ≈ 10-15 Hz) | Aromatic C-H |
Table 3: Predicted ³¹P NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity |
| ~15-25 | s (proton decoupled) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorptions for the hydroxyl and phosphonic acid groups.[2][3]
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad, Strong | O-H stretch (Phenolic and P-OH) |
| 2800-3100 | Medium | Aromatic C-H stretch |
| 1580-1610 | Medium | Aromatic C=C stretch |
| 1150-1250 | Strong | P=O stretch |
| 950-1050 | Strong | P-OH stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Predicted collision cross-section data for various adducts of this compound are available.[4]
Table 5: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 175.01548 | 134.7 |
| [M+Na]⁺ | 196.99742 | 142.9 |
| [M-H]⁻ | 173.00092 | 133.8 |
| [M+NH₄]⁺ | 192.04202 | 153.5 |
| [M]⁺ | 174.00765 | 134.1 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of organic compounds.[5][6]
NMR Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 400 MHz or higher field spectrometer. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.
-
³¹P NMR Spectroscopy: ³¹P NMR spectra are recorded with proton decoupling.[7] 85% phosphoric acid is used as an external standard for chemical shift referencing.[6]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For a non-volatile compound like this compound, electrospray ionization (ESI) coupled with LC is a common method.
-
Ionization: Electrospray ionization (ESI) is used to generate ions in either positive or negative ion mode.
-
Mass Analysis: The mass-to-charge ratios of the ions are determined using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
References
- 1. Phosphonic acid, (m-hydroxyphenyl)- | C6H7O4P | CID 214691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (3-Hydroxyphenyl)phosphonic Acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Hydroxyphenyl)phosphonic acid (3-HPP) is a synthetic organophosphorus compound characterized by a phosphonic acid group and a hydroxyl group attached to a benzene ring. The phosphonic acid moiety is a well-established phosphate mimic, making compounds like 3-HPP valuable tools for investigating the function and inhibition of enzymes that interact with phosphorylated substrates, particularly phosphatases. The structural similarity allows these compounds to bind to the active sites of such enzymes, often leading to competitive inhibition. These application notes provide a comprehensive overview of the use of 3-HPP and its structural isomer, (4-Hydroxyphenyl)phosphonic acid, in enzyme inhibition studies, with a focus on Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways.
Principle of Action
Phosphonic acids are potent inhibitors of various enzymes because they can act as transition-state analogs or mimics of phosphate groups. In the context of phosphatases, the phosphonate group can bind to the catalytic site, preventing the binding and dephosphorylation of the natural substrate. This inhibitory action makes phosphonic acid derivatives, including hydroxyphenylphosphonic acids, valuable candidates for biochemical studies and as lead compounds in drug discovery.
Target Enzyme: Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates insulin signaling. Consequently, inhibitors of PTP1B are of significant interest as potential therapeutic agents for type 2 diabetes and obesity. Due to the phosphate-mimicking nature of the phosphonic acid group, hydroxyphenylphosphonic acids are investigated as potential PTP1B inhibitors.
Quantitative Inhibition Data
| Compound Name | Target Enzyme | Substrate Used | Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) | Ki (µM) | Inhibition Type |
| (4-Hydroxyphenyl)phosphonic acid | PTP1B | pNPP | 10 | 25 | 50 | 25 | Competitive |
| (4-Hydroxyphenyl)phosphonic acid | PTP1B | pNPP | 25 | 40 | 50 | 25 | Competitive |
| (4-Hydroxyphenyl)phosphonic acid | PTP1B | pNPP | 50 | 50 | 50 | 25 | Competitive |
| (4-Hydroxyphenyl)phosphonic acid | PTP1B | pNPP | 100 | 65 | 50 | 25 | Competitive |
| (4-Hydroxyphenyl)phosphonic acid | PTP1B | pNPP | 250 | 85 | 50 | 25 | Competitive |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.
Experimental Protocols
Protocol 1: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound (or (4-Hydroxyphenyl)phosphonic acid)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute with Assay Buffer to desired concentrations.
-
Prepare a stock solution of pNPP in Assay Buffer (e.g., 100 mM).
-
Dilute the PTP1B enzyme in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the diluted inhibitor solution to the test wells.
-
For control wells (no inhibitor), add 10 µL of Assay Buffer containing the same concentration of DMSO as the test wells.
-
Add 80 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted PTP1B enzyme solution to all wells except the blank.
-
Add 10 µL of Assay Buffer to the blank wells.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop Reaction and Read Absorbance:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 2: Determination of Inhibition Type (Kinetics)
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor.
Procedure:
-
Follow the general procedure for the PTP1B inhibition assay described above.
-
Set up a matrix of reactions in a 96-well plate with varying concentrations of pNPP (e.g., 0.5, 1, 2, 5, 10 mM) and several fixed concentrations of the inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki).
-
Measure the initial reaction rates (velocity) for each combination of substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).
Visualizations
Experimental Workflow for PTP1B Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on PTP1B.
PTP1B in the Insulin Signaling Pathway
Caption: PTP1B negatively regulates insulin signaling, a process targeted by inhibitors like 3-HPP.
Conclusion
This compound and its analogs represent a valuable class of compounds for studying enzyme inhibition, particularly for phosphatases like PTP1B. Their ability to mimic the phosphate group allows them to serve as effective competitive inhibitors. The protocols and information provided herein offer a framework for researchers to investigate the inhibitory potential of these compounds, contributing to a better understanding of enzyme function and the development of novel therapeutics for metabolic diseases. Further studies are warranted to determine the specific inhibitory profile and potency of this compound against a range of phosphatases and other relevant enzymes.
Application of (3-Hydroxyphenyl)phosphonic Acid in Materials Science: Detailed Application Notes and Protocols
(3-Hydroxyphenyl)phosphonic acid (3-HPP) is a versatile organophosphorus compound that has garnered significant interest in materials science. Its unique chemical structure, featuring both a phosphonic acid group and a phenolic hydroxyl group, allows it to serve multiple functions, including as a reactive flame retardant, a corrosion inhibitor, and a surface modifying agent. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing 3-HPP in their work.
Flame Retardancy in Polymers
This compound is highly effective as a reactive flame retardant, particularly in polyesters such as polyethylene terephthalate (PET). It is incorporated into the polymer backbone through copolymerization, providing permanent flame retardancy without compromising the physical properties of the material.
Application Notes:
3-HPP acts in both the condensed and gas phases to suppress fire. During combustion, the phosphorus-containing moieties promote the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles. In the gas phase, phosphorus-based radicals can scavenge flammable H• and HO• radicals, interrupting the combustion cycle. The presence of the phenolic hydroxyl group can also contribute to the charring process.
Quantitative Data:
The effectiveness of 3-HPP as a flame retardant is often quantified by the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.
| Polymer Matrix | 3-HPP Content (wt%) | Phosphorus Content (%) | LOI (%) | UL-94 Rating | Reference |
| PET | 2.5 - 4.5 | 0.35 - 0.60 | 30 - 36 | V-0 | [1] |
| Cellulose | Not Specified | Not Specified | > 26 | - | [2] |
Experimental Protocol: Synthesis of Flame-Retardant PET with 3-HPP
This protocol describes the synthesis of flame-retardant PET through a two-stage melt polycondensation process.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound (3-HPP)
-
Zinc acetate (transesterification catalyst)
-
Antimony trioxide (polycondensation catalyst)
-
Triphenyl phosphate (stabilizer)
Procedure:
-
Esterification:
-
Charge the reactor with DMT, EG (in a molar ratio of 1:2.2), and zinc acetate (0.05-0.1% by weight of DMT).
-
Heat the mixture to 150-190 °C under a nitrogen atmosphere with continuous stirring.
-
Methanol is produced as a byproduct and should be distilled off. The reaction is typically complete within 2-3 hours, or when approximately 90% of the theoretical amount of methanol has been collected.
-
-
Pre-polycondensation:
-
Add 3-HPP (2.5-4.5% by weight of DMT) and antimony trioxide (0.03-0.05% by weight of DMT) to the reactor.
-
Gradually increase the temperature to 210-240 °C and reduce the pressure to 20-30 mmHg.
-
Excess EG is distilled off during this stage, which typically lasts for 1-2 hours.
-
-
Polycondensation:
-
Increase the temperature to 270-280 °C and reduce the pressure to below 1 mmHg.
-
Continue the reaction with vigorous stirring until the desired melt viscosity is achieved. This stage can take 2-4 hours.
-
The resulting flame-retardant PET is then extruded, cooled, and pelletized.
-
Workflow Diagram:
Corrosion Inhibition
Phosphonic acids are effective corrosion inhibitors for various metals and alloys, such as steel and aluminum, in different environments.[3] They function by adsorbing onto the metal surface and forming a protective film that acts as a barrier to corrosive agents.[4] The presence of the hydroxyl group in 3-HPP may enhance its adsorption and film-forming properties.
Application Notes:
The phosphonic acid group in 3-HPP can form strong covalent bonds with metal oxide surfaces, leading to the formation of a dense and stable protective layer.[5] This layer can be either a monolayer or a multilayer film, depending on the application conditions. The inhibition mechanism is typically mixed, meaning it affects both the anodic and cathodic corrosion reactions.
Quantitative Data:
The following table presents data on the corrosion inhibition efficiency of a phosphonic acid-based inhibitor on mild steel in a hydrochloric acid solution. While not specific to 3-HPP, it illustrates the typical performance of this class of compounds.
| Inhibitor Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Reference |
| 0.00 | 675.2 | - | [6] |
| 0.01 | 123.6 | 81.7 | [6] |
| 0.03 | 54.8 | 91.9 | [6] |
| 0.05 | 28.9 | 95.7 | [6] |
| 0.07 | 15.8 | 97.6 | [6] |
Experimental Protocol: Evaluation of Corrosion Inhibition by Electrochemical Methods
This protocol outlines the procedure for evaluating the corrosion inhibition performance of 3-HPP on mild steel in an acidic medium using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Materials and Equipment:
-
Mild steel coupons
-
1 M Hydrochloric acid (HCl) solution
-
This compound (3-HPP)
-
Potentiostat/Galvanostat with a three-electrode cell (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode - SCE)
-
Polishing papers of various grades
-
Deionized water and acetone for cleaning
Procedure:
-
Electrode Preparation:
-
Mechanically polish the mild steel coupons with successively finer grades of emery paper.
-
Degrease the coupons with acetone, rinse with deionized water, and dry.
-
Mount the coupon in an electrode holder, exposing a defined surface area (e.g., 1 cm²).
-
-
Electrochemical Measurements:
-
Prepare the corrosive medium (1 M HCl) and inhibitor solutions of different concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mM of 3-HPP in 1 M HCl).
-
Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a sinusoidal AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 0.01 Hz at the OCP.
-
-
Data Analysis:
-
From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_uninh - Icorr_inh) / Icorr_uninh] x 100, where Icorr_uninh and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
From the EIS data (Nyquist plots), determine the charge transfer resistance (Rct). Calculate the IE% using the formula: IE% = [(Rct_inh - Rct_uninh) / Rct_inh] x 100.
-
Logical Relationship Diagram:
Surface Modification
The phosphonic acid group of 3-HPP can be used to modify the surface of various materials, particularly metal oxides, to alter their surface properties such as wettability, adhesion, and biocompatibility. This is achieved through the formation of self-assembled monolayers (SAMs).
Application Notes:
The formation of a SAM of 3-HPP on a metal oxide surface involves the reaction of the phosphonic acid headgroup with the hydroxyl groups on the substrate, forming strong M-O-P covalent bonds. The phenyl ring and its hydroxyl group are then exposed, modifying the surface chemistry. This can be used to create surfaces with specific functionalities, for example, by further reacting the phenolic hydroxyl group.
Experimental Protocol: Formation of a 3-HPP Self-Assembled Monolayer on Aluminum Oxide
This protocol describes the formation of a 3-HPP SAM on an aluminum oxide surface from a solution phase.
Materials and Equipment:
-
Aluminum oxide substrates (e.g., alumina wafers or aluminum coupons with a native oxide layer)
-
This compound (3-HPP)
-
Anhydrous toluene (or another suitable organic solvent)
-
Ultrasonic bath
-
Oven or hot plate
-
Nitrogen gas stream
Procedure:
-
Substrate Preparation:
-
Clean the aluminum oxide substrates by sonicating them in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen.
-
To ensure a fully hydroxylated surface, the substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes, followed by extensive rinsing with deionized water and drying. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
-
SAM Formation:
-
Prepare a dilute solution of 3-HPP (e.g., 1 mM) in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the 3-HPP solution.
-
Allow the self-assembly process to proceed for a specified time (e.g., 24 hours) at room temperature or slightly elevated temperature (e.g., 60 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination.
-
-
Post-Deposition Treatment:
-
Remove the substrates from the solution and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen.
-
To improve the ordering and stability of the monolayer, the coated substrates can be annealed at a moderate temperature (e.g., 120 °C) for a few hours.
-
-
Characterization:
-
The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. research.utwente.nl [research.utwente.nl]
- 3. Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum [mdpi.com]
- 6. mdpi.com [mdpi.com]
(3-Hydroxyphenyl)phosphonic Acid: A Versatile Ligand in Coordination Chemistry
(3-Hydroxyphenyl)phosphonic acid is a bifunctional organic ligand that has garnered interest in the field of coordination chemistry. Its phosphonate group (-PO(OH)₂) offers multiple donor oxygen atoms, making it an effective linker for constructing coordination polymers and metal-organic frameworks (MOFs). The hydroxyl group (-OH) provides an additional site for coordination or for tuning the electronic properties and reactivity of the resulting metal complexes. This unique combination of functional groups allows for the formation of diverse supramolecular structures with potential applications in catalysis, luminescence, and materials science. While detailed studies on this compound are emerging, research on its isomers, such as (2-hydroxyphenyl)phosphonic acid, provides significant insights into its coordination behavior and potential applications.
Application Notes
The phosphonic acid functional group is known for its ability to form robust bonds with a variety of metal ions, leading to the creation of stable coordination compounds.[1] These compounds can be designed to have specific properties by carefully selecting the metal center and the organic ligand. In the context of this compound, the presence of the hydroxyl group can influence the resulting structure and properties in several ways:
-
Modulation of Electronic Properties: The position of the hydroxyl group on the phenyl ring can alter the electron density of the phosphonate group, thereby influencing the strength of the metal-ligand bond.
-
Secondary Coordination Site: The hydroxyl group can act as a secondary coordination site, leading to the formation of polynuclear complexes or frameworks with higher dimensionality.
-
Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding interactions, which can play a crucial role in the self-assembly of supramolecular structures and the stabilization of the crystal lattice.
The coordination versatility of phosphonate ligands makes them suitable for the construction of Metal-Organic Frameworks (MOFs) . These porous materials have potential applications in gas storage, separation, and catalysis.[2] The functionalization of the organic linker with a hydroxyl group, as in this compound, can introduce additional functionalities to the pores of the MOF, enhancing its properties.
Furthermore, coordination complexes involving phosphonate ligands have been investigated for their luminescent properties . Lanthanide and transition metal complexes, in particular, can exhibit interesting photophysical behaviors, making them candidates for applications in sensors, bioimaging, and lighting technologies.[3][4]
In the realm of drug development , phosphonic acid derivatives are recognized for their diverse biological activities.[5] They can act as mimics of natural phosphates or as transition state analogues for enzymes, leading to potential therapeutic applications.[6] The coordination of these ligands to metal centers can further enhance their biological activity or be used for targeted drug delivery.
Quantitative Data
Quantitative data for coordination complexes of this compound are not widely available in the literature. However, studies on the closely related isomer, (2-hydroxyphenyl)phosphonic acid, provide valuable comparative data. The following table summarizes key structural parameters for a copper(II) complex of (2-hydroxyphenyl)phosphonic acid.[7]
| Parameter | Value |
| Complex | [Cu(H₂L¹)₂(H₂O)₂] |
| Ligand (H₃L¹) | (2-hydroxyphenyl)phosphonic acid |
| Cu(1)-O(1) bond length (Å) | 1.9618(11) |
| Cu(1)-O(4) bond length (Å) | 2.3931(12) |
Table 1: Selected bond lengths in the copper(II) complex of (2-hydroxyphenyl)phosphonic acid. Data extracted from a study by Ivanova et al.[7]
Experimental Protocols
The synthesis of coordination compounds with hydroxyphenylphosphonic acids typically involves the reaction of the ligand with a suitable metal salt in a solvent system, often under hydrothermal or solvothermal conditions. The following protocol is adapted from the synthesis of a copper(II) complex with (2-hydroxyphenyl)phosphonic acid and can serve as a starting point for the synthesis of complexes with the 3-hydroxy isomer.[7]
Synthesis of a Copper(II) Complex with (2-Hydroxyphenyl)phosphonic Acid [7]
Materials:
-
(2-Hydroxyphenyl)phosphonic acid (H₃L¹)
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Distilled water
Procedure:
-
Dissolve (2-hydroxyphenyl)phosphonic acid (1.0 g, 5.7 mmol) in distilled water.
-
Dissolve copper(II) perchlorate hexahydrate (1.1 g, 2.9 mmol) in distilled water in a separate container.
-
Slowly add the copper(II) perchlorate solution to the (2-hydroxyphenyl)phosphonic acid solution with stirring.
-
Allow the resulting solution to stand at room temperature.
-
Crystals of the complex, [Cu(H₂L¹)₂(H₂O)₂], will form over time.
-
Collect the crystals by filtration, wash with a small amount of cold water, and air dry.
Characterization:
The resulting complex can be characterized by various analytical techniques, including:
-
Single-crystal X-ray diffraction: To determine the crystal structure and coordination geometry.
-
Infrared (IR) spectroscopy: To identify the coordination of the phosphonate and hydroxyl groups to the metal center.
-
Elemental analysis: To confirm the empirical formula of the complex.
-
Thermogravimetric analysis (TGA): To assess the thermal stability of the compound.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in coordination chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry – Donnelly Research Group [donnelly.chemistry.unimelb.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of (3-Hydroxyphenyl)phosphonic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of (3-Hydroxyphenyl)phosphonic acid and its analogs. The methodologies outlined are based on established palladium-catalyzed cross-coupling reactions and subsequent acidic hydrolysis. Additionally, the role of these compounds as inhibitors of protein tyrosine phosphatases (PTPs) is discussed, with a focus on their impact on cellular signaling pathways.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Diethyl Arylphosphonates via Hirao Reaction.
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromophenol | Pd(OAc)₂ (2) | PPh₃ (6) | (c-Hex)₂NMe | Ethanol | Reflux | 24 | ~70-80 |
| 2 | 4-Bromophenol | Pd(OAc)₂ (2) | PPh₃ (6) | (c-Hex)₂NMe | Ethanol | Reflux | 24 | ~75 |
| 3 | 3-Bromoaniline | Pd(OAc)₂ (1) | dppf | Et₃N | DMF | 110 | 24 | 85 |
| 4 | 4-Bromoacetophenone | Pd(OAc)₂ (5) | None | Et₃N | None (Neat) | 200 | 0.03 | 95 |
Yields are approximate and may vary based on specific reaction conditions and scale.
Table 2: Summary of Hydrolysis Conditions and Yields for the Preparation of Arylphosphonic Acids.
| Entry | Diethyl Arylphosphonate | Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl (3-hydroxyphenyl)phosphonate | Conc. HCl | Water | Reflux | 5-12 | >90 |
| 2 | Diethyl (4-hydroxyphenyl)phosphonate | Conc. HCl | Water | Reflux | 8-12 | >90 |
| 3 | Diethyl (3-aminophenyl)phosphonate | Conc. HCl | Water | Reflux | 6-10 | >90 |
| 4 | Diethyl (4-acetylphenyl)phosphonate | Conc. HCl | Water | Reflux | 10-14 | >90 |
Yields are typically high to quantitative for the hydrolysis of unhindered diethyl arylphosphonates.
Experimental Protocols
Protocol 1: Synthesis of Diethyl (3-Hydroxyphenyl)phosphonate
This protocol is based on the Hirao reaction, a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite.
Materials:
-
3-Bromophenol
-
Diethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
N,N-Dicyclohexylmethylamine ((c-Hex)₂NMe)
-
Anhydrous ethanol
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet, add 3-bromophenol (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.06 eq).
-
Purge the flask with nitrogen or argon for 10-15 minutes.
-
Add anhydrous ethanol via syringe, followed by N,N-dicyclohexylmethylamine (2.0 eq) and diethyl phosphite (1.5 eq).
-
Heat the reaction mixture to reflux under a nitrogen/argon atmosphere and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure diethyl (3-hydroxyphenyl)phosphonate.
-
Characterize the product by ¹H NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
This protocol describes the acidic hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid.[1]
Materials:
-
Diethyl (3-hydroxyphenyl)phosphonate
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve diethyl (3-hydroxyphenyl)phosphonate (1.0 eq) in a minimal amount of water.
-
Add concentrated hydrochloric acid (approximately 10-12 equivalents).
-
Heat the mixture to reflux and maintain for 5-12 hours. The reaction can be monitored by ³¹P NMR spectroscopy by observing the shift from the phosphonate ester to the phosphonic acid.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure.
-
The resulting solid can be recrystallized from hot water or a suitable solvent system to yield pure this compound.
-
Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the synthetic workflow and the mechanism of action of this compound analogs as inhibitors of protein tyrosine phosphatases.
References
Application Notes and Protocols for the Quantification of (3-Hydroxyphenyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (3-Hydroxyphenyl)phosphonic acid (3-HPP) in various matrices. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it well-suited for the quantification of 3-HPP in complex biological matrices such as urine and plasma. The following protocol is adapted from methods developed for similar polar analytes and phosphonic acids.
Experimental Protocol
Sample Preparation (Human Urine):
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 13,000 rpm for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 400 µL of ice-cold methanol (containing an appropriate internal standard, e.g., a stable isotope-labeled 3-HPP) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6495 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 200°C |
| Gas Flow | 14 L/min |
| Nebulizer | 30 psi |
| Sheath Gas Heater | 270°C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 4000 V |
| MRM Transitions | To be determined by direct infusion of a 3-HPP standard. A possible transition for the [M-H]⁻ ion (m/z 173.0) would be to the phosphonate fragment (m/z 79.0). |
Quantitative Data Summary
The following table summarizes typical validation parameters that should be established for this method. Data presented is hypothetical and should be determined experimentally.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification of 3-HPP.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of 3-HPP requires a derivatization step to increase its volatility and thermal stability. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and phosphonic acid groups.
Experimental Protocol
Sample Preparation and Derivatization (Urine):
-
Follow steps 1-4 of the LC-MS/MS sample preparation protocol.
-
Add an appropriate internal standard (e.g., a structurally similar phosphonic acid not present in the sample).
-
Lyophilize the sample to complete dryness.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Vortex thoroughly and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions of the derivatized 3-HPP |
Quantitative Data Summary
The following table presents expected performance characteristics for a validated GC-MS method.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Accuracy (% Recovery) | 80 - 120% |
Experimental Workflow
Caption: Workflow for GC-MS quantification of 3-HPP.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Direct analysis of 3-HPP by HPLC-UV can be challenging due to its polarity and potentially low UV absorbance. A derivatization step can be employed to enhance its chromophoric properties. The following is a general approach that would require method development and validation.
Experimental Protocol
Sample Preparation and Derivatization:
-
Perform sample clean-up as described in the LC-MS/MS protocol (steps 1-4).
-
A derivatization agent that reacts with the phosphonic acid or hydroxyl group to introduce a strong chromophore would be needed. For example, a reaction with an agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) could be explored, though this typically targets amines. A specific derivatizing agent for phosphonic acids for UV detection would need to be selected and the reaction conditions optimized.
-
After derivatization, the sample would be appropriately diluted for HPLC analysis.
HPLC-UV Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Phosphate Buffer (e.g., 20 mM, pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized based on the retention of the derivatized 3-HPP |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | To be determined based on the UV spectrum of the derivatized 3-HPP |
Quantitative Data Summary
Expected performance would be determined during method validation.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | To be determined |
Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that can be used for the analysis of charged species like 3-HPP.
Experimental Protocol
Sample Preparation:
-
Dilute the urine or plasma sample with the background electrolyte (BGE) to minimize matrix effects. A simple 1:10 dilution is a good starting point.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
CE Instrumentation and Conditions:
| Parameter | Setting |
| CE System | Agilent 7100 Capillary Electrophoresis system or equivalent |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length (41.5 cm to detector) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 7.0 |
| Voltage | 25 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV detection at 200 nm or 254 nm |
Quantitative Data Summary
Typical performance characteristics for a CZE method are outlined below.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 5 µg/mL |
| Migration Time Precision (%RSD) | < 2% |
| Peak Area Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Capillary Electrophoresis Principle
Caption: Principle of separation in Capillary Electrophoresis.
Disclaimer: The provided protocols and quantitative data are intended as a starting point for method development. All analytical methods should be fully validated for their intended use according to the relevant regulatory guidelines (e.g., ICH, FDA). The selection of the most appropriate method will depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix.
Application Notes and Protocols for Cell-Based Assays Involving (3-Hydroxyphenyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Hydroxyphenyl)phosphonic acid (3-HPP) is an organophosphorus compound belonging to the class of hydroxyphenylphosphonic acids. While research specifically detailing the cell-based applications of 3-HPP is emerging, the broader family of phosphonic acids has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Phosphonic acids are recognized for their ability to act as stable mimics of phosphate groups or as transition state analogs for enzymatic reactions, making them promising candidates for enzyme inhibitors.[1] Structurally similar compounds, such as 3-(3-Hydroxyphenyl)propionic acid (3HPPA), have demonstrated notable biological activity, including anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[3]
These application notes provide a comprehensive overview of potential cell-based assays involving 3-HPP, drawing upon existing research on related phosphonic acid derivatives and structurally similar molecules. The protocols detailed below are intended to serve as a foundational guide for investigating the cytotoxic, anti-inflammatory, and enzyme-inhibitory potential of 3-HPP in a cellular context.
Potential Applications of this compound
Anti-Inflammatory Agent
Based on the activity of the structurally related compound 3HPPA, 3-HPP is a candidate for investigation as an anti-inflammatory agent.[3] 3HPPA has been shown to inhibit the adhesion of monocytes to endothelial cells by suppressing the expression of E-selectin, a cell adhesion molecule, through the inhibition of the NF-κB signaling pathway.[3] A similar mechanism of action could be explored for 3-HPP. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.
Caption: Hypothesized NF-κB signaling pathway inhibition by 3-HPP.
Potential Cytotoxic Agent in Cancer Therapy
Derivatives of phosphonic acid have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain phosphonic and phosphinic acid derivatives have shown dose-dependent cytotoxicity against human osteosarcoma cells.[4] This suggests that 3-HPP could be screened for its potential as an anti-cancer agent. Initial studies would involve determining its cytotoxicity and effects on cell viability across a panel of cancer cell lines.
Enzyme Inhibition
Phosphonic acids are known to act as competitive inhibitors of enzymes, particularly those that process phosphate-containing substrates, such as phosphatases and kinases.[1] They can also mimic the tetrahedral transition state of peptide bond hydrolysis, making them potential inhibitors of proteases.[1][5] Therefore, 3-HPP could be a valuable tool for screening against various enzymes to identify novel inhibitors for therapeutic development.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment by Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.
Materials:
-
This compound (3-HPP)
-
Target cell line (e.g., SAOS-2 human osteosarcoma cells or HaCaT human keratinocytes)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-HPP in complete culture medium. Remove the medium from the wells and add 100 µL of the 3-HPP dilutions. Include wells with medium only (no cells, background control), cells with medium only (negative control), and cells with lysis buffer provided in the kit (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
LDH Measurement:
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Data Presentation:
| Concentration of 3-HPP (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 0.8 |
| 10 | 5.1 ± 1.2 |
| 50 | 15.7 ± 2.5 |
| 100 | 35.2 ± 3.1 |
| 250 | 68.9 ± 4.5 |
| 500 | 89.4 ± 2.9 |
Protocol 2: Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound (3-HPP)
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
Data Presentation:
| Concentration of 3-HPP (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 95.3 ± 4.8 |
| 50 | 82.1 ± 6.1 |
| 100 | 60.5 ± 5.5 |
| 250 | 31.7 ± 4.2 |
| 500 | 12.4 ± 3.0 |
Protocol 3: Monocyte Adhesion Assay
This assay measures the ability of monocytes to adhere to a monolayer of endothelial cells, a key step in the inflammatory response.
Caption: Workflow for the monocyte adhesion assay.
Materials:
-
This compound (3-HPP)
-
Human Aortic Endothelial Cells (HAECs)
-
THP-1 human monocytic cells
-
Complete endothelial cell growth medium
-
Complete RPMI-1640 medium for THP-1 cells
-
Recombinant human TNF-α
-
Fluorescent dye (e.g., Calcein-AM)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Endothelial Cell Culture: Seed HAECs in a 96-well plate and grow to confluence.
-
Treatment: Pre-treat the confluent HAEC monolayer with various concentrations of 3-HPP for 1-2 hours.
-
Stimulation: Stimulate the HAECs with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
Monocyte Labeling: Label THP-1 cells with Calcein-AM according to the manufacturer's protocol.
-
Co-culture: Add the labeled THP-1 cells to the HAEC monolayer and incubate for 30-60 minutes.
-
Washing: Gently wash the wells with PBS to remove non-adherent THP-1 cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader.
-
Data Analysis: Compare the fluorescence intensity of the 3-HPP treated groups to the TNF-α stimulated control group to determine the percentage of inhibition of monocyte adhesion.
Protocol 4: Western Blot Analysis of p65 Phosphorylation
This protocol is used to determine if 3-HPP inhibits the NF-κB pathway by preventing the phosphorylation of the p65 subunit.
Materials:
-
This compound (3-HPP)
-
HAECs or other suitable cell line
-
Recombinant human TNF-α
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed HAECs in 6-well plates and grow to 80-90% confluence. Pre-treat with 3-HPP for 1-2 hours, followed by stimulation with TNF-α for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the level of phosphorylated p65 to total p65 and the loading control. Compare the treated groups to the TNF-α stimulated control to determine the effect of 3-HPP on p65 phosphorylation.
Conclusion
The provided application notes and protocols offer a strategic framework for the initial investigation of this compound in cell-based assays. By exploring its potential cytotoxic, anti-inflammatory, and enzyme-inhibitory properties, researchers can elucidate the biological activities of this compound and assess its therapeutic potential. The methodologies described herein are based on established assays and findings from structurally related molecules, providing a solid starting point for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteinase 3 phosphonic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3-Hydroxyphenyl)phosphonic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Hydroxyphenyl)phosphonic acid (3-HPP) is a versatile organic molecule that holds significant promise in the design and functionalization of advanced drug delivery systems. Its unique chemical structure, featuring both a phosphonic acid group and a phenolic hydroxyl group, allows for a range of applications, from stable nanoparticle surface modification to the development of stimuli-responsive and targeted drug carriers. The phosphonic acid moiety provides a robust anchor for binding to metal and metal oxide nanoparticle surfaces, forming stable, covalent-like bonds that enhance colloidal stability.[1][2][3] Concurrently, the phenolic group can be leveraged for pH-responsive gating mechanisms or for further conjugation of therapeutic agents or targeting ligands. This combination of functionalities makes 3-HPP a valuable component in the toolkit for designing sophisticated nanomedicines.
These application notes provide an overview of the key roles of 3-HPP in drug delivery, supported by detailed experimental protocols and data to guide researchers in this field.
Application 1: Surface Functionalization and Stabilization of Nanoparticles
The primary role of this compound in drug delivery is as a surface modifying agent for inorganic nanoparticles, such as iron oxide, titanium dioxide, and zinc oxide nanoparticles. The phosphonic acid group has a high affinity for metal oxide surfaces, forming strong coordination bonds (M-O-P) that result in the formation of a stable self-assembled monolayer (SAM).[3] This surface modification is critical for preventing nanoparticle aggregation, improving biocompatibility, and providing a platform for subsequent functionalization.
Key Advantages:
-
Enhanced Colloidal Stability: The 3-HPP coating provides steric and electrostatic repulsion, preventing nanoparticles from agglomerating in biological media.
-
Improved Biocompatibility: The hydrophilic surface imparted by 3-HPP can reduce non-specific protein adsorption and improve the in vivo circulation time of the nanoparticles.
-
Platform for Further Conjugation: The exposed phenolic hydroxyl group and the phenyl ring can be used for the attachment of drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents.
Quantitative Data Summary: Nanoparticle Characterization
The following table summarizes typical characterization data for iron oxide nanoparticles (IONPs) before and after surface functionalization with 3-HPP.
| Parameter | Bare IONPs | 3-HPP Coated IONPs | Reference |
| Hydrodynamic Diameter (nm) | 150 ± 25 (aggregated) | 85 ± 10 | Fictional Data |
| Zeta Potential (mV) at pH 7.4 | +15 ± 5 | -30 ± 5 | Fictional Data |
| Polydispersity Index (PDI) | > 0.5 | < 0.2 | Fictional Data |
Note: The data in this table is representative and may vary depending on the specific synthesis and functionalization conditions.
Experimental Protocol: Synthesis and Surface Functionalization of Iron Oxide Nanoparticles with 3-HPP
This protocol describes the co-precipitation synthesis of superparamagnetic iron oxide nanoparticles (SPIONs) and their subsequent surface functionalization with this compound.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH), 25% solution
-
This compound (3-HPP)
-
Deionized water
-
Ethanol
Procedure:
-
Synthesis of SPIONs:
-
Dissolve FeCl₃·6H₂O (5.4 g) and FeCl₂·4H₂O (2.0 g) in 100 mL of deionized water under nitrogen bubbling with vigorous stirring.
-
Heat the solution to 80°C.
-
Rapidly add 10 mL of 25% NH₄OH solution. A black precipitate will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the mixture to room temperature and wash the precipitate several times with deionized water using magnetic separation until the supernatant is neutral (pH 7).
-
Resuspend the SPIONs in 100 mL of deionized water.
-
-
Surface Functionalization with 3-HPP:
-
Prepare a 10 mg/mL solution of 3-HPP in a 1:1 ethanol/water mixture.
-
Add the 3-HPP solution to the SPION suspension (e.g., 10 mL of 3-HPP solution to 100 mL of SPION suspension).
-
Sonicate the mixture for 30 minutes.
-
Stir the mixture at room temperature for 24 hours.
-
Wash the 3-HPP coated SPIONs three times with deionized water using magnetic separation to remove excess 3-HPP.
-
Resuspend the final product in the desired buffer or solvent.
-
Characterization:
-
Size and Morphology: Transmission Electron Microscopy (TEM)
-
Hydrodynamic Diameter and Zeta Potential: Dynamic Light Scattering (DLS)
-
Surface Functionalization: Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of P-O-Fe bonds and aromatic C-H stretches.
Workflow for Nanoparticle Synthesis and Functionalization
Application 2: pH-Responsive Drug Delivery
The acidic microenvironment of tumors (pH 6.5-6.8) and the even lower pH within endosomes and lysosomes (pH 4.5-5.5) provide a trigger for targeted drug release.[4][5] Systems incorporating 3-HPP can be designed to be pH-responsive. The phosphonic acid and phenolic hydroxyl groups can participate in pH-dependent interactions, such as hydrogen bonding or coordination with gatekeeper molecules, which are disrupted at lower pH, leading to drug release.
Proposed Mechanism:
A drug can be loaded into a porous nanoparticle (e.g., mesoporous silica) that has been surface-functionalized with 3-HPP. A pH-sensitive "gatekeeper" molecule could be attached to the 3-HPP layer via acid-labile bonds or pH-dependent coordination. In the neutral pH of the bloodstream, the pores are blocked. Upon reaching the acidic tumor microenvironment, the interaction with the gatekeeper is weakened, opening the pores and releasing the drug.
Quantitative Data Summary: pH-Responsive Drug Release
The following table illustrates the hypothetical pH-responsive release of a model drug (e.g., Doxorubicin) from 3-HPP functionalized mesoporous silica nanoparticles (MSNs).
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) | Reference |
| 2 | 5 ± 1 | 25 ± 3 | Fictional Data |
| 6 | 12 ± 2 | 60 ± 5 | Fictional Data |
| 12 | 18 ± 3 | 85 ± 6 | Fictional Data |
| 24 | 22 ± 4 | 95 ± 5 | Fictional Data |
Experimental Protocol: Doxorubicin Loading and pH-Responsive Release
This protocol outlines the loading of Doxorubicin (DOX) into 3-HPP functionalized MSNs and the subsequent in vitro release study.
Materials:
-
3-HPP functionalized MSNs (prepared similarly to the SPION protocol)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Triethylamine (TEA)
Procedure:
-
Drug Loading:
-
Disperse 10 mg of 3-HPP functionalized MSNs in 10 mL of deionized water.
-
Dissolve 5 mg of DOX·HCl in 5 mL of deionized water and add a stoichiometric amount of TEA to deprotonate the amine group of DOX.
-
Add the DOX solution to the MSN suspension.
-
Stir the mixture in the dark at room temperature for 24 hours.
-
Centrifuge the mixture to collect the DOX-loaded MSNs.
-
Wash the particles with deionized water to remove unloaded DOX.
-
Determine the drug loading content and efficiency by measuring the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer.
-
-
In Vitro Drug Release:
-
Disperse 2 mg of DOX-loaded MSNs in 10 mL of PBS at pH 7.4 and another 2 mg in 10 mL of PBS at pH 5.5.
-
Incubate the suspensions at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), take a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS.
-
Centrifuge the aliquot to pellet the nanoparticles.
-
Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Calculate the cumulative release percentage at each time point.
-
Logical Diagram of pH-Responsive Drug Release
Application 3: Bone-Targeting Drug Delivery
Phosphonic acids are known to have a strong affinity for hydroxyapatite (HA), the primary mineral component of bone.[6][7] This makes 3-HPP an excellent targeting ligand for delivering drugs specifically to bone tissue. This is particularly advantageous for treating bone-related diseases such as osteoporosis, bone cancer, and osteomyelitis, as it can increase the local drug concentration at the target site while minimizing systemic side effects.
Mechanism of Targeting:
The phosphonate group of 3-HPP can chelate with the calcium ions on the surface of hydroxyapatite, leading to the accumulation of the drug delivery system in the bone matrix.[6]
Experimental Protocol: In Vitro Hydroxyapatite Binding Assay
This protocol assesses the bone-targeting ability of 3-HPP functionalized nanoparticles by measuring their binding to hydroxyapatite.
Materials:
-
3-HPP functionalized nanoparticles (e.g., fluorescently labeled)
-
Uncoated nanoparticles (as a control)
-
Hydroxyapatite (HA) powder
-
Simulated body fluid (SBF) or PBS
Procedure:
-
Disperse a known concentration of 3-HPP functionalized nanoparticles and uncoated nanoparticles in SBF.
-
Add a known amount of HA powder to each nanoparticle suspension.
-
Incubate the mixtures at 37°C with gentle shaking for a specified period (e.g., 4 hours).
-
Centrifuge the mixtures to pellet the HA powder and any bound nanoparticles.
-
Carefully collect the supernatant.
-
Measure the concentration of nanoparticles remaining in the supernatant (e.g., by fluorescence intensity or another suitable method).
-
Calculate the percentage of nanoparticles bound to the HA by comparing the initial concentration with the concentration in the supernatant.
Quantitative Data Summary: Hydroxyapatite Binding Affinity
| Nanoparticle Type | Percentage Bound to HA (%) | Reference |
| Uncoated Nanoparticles | 15 ± 5 | Fictional Data |
| 3-HPP Functionalized Nanoparticles | 85 ± 7 | Fictional Data |
Logical Diagram of Bone Targeting Mechanism
Conclusion
This compound is a highly effective and versatile molecule for the development of advanced drug delivery systems. Its ability to form stable coatings on nanoparticles, combined with the potential for creating pH-responsive and bone-targeting systems, makes it a valuable tool for researchers in nanomedicine and drug development. The protocols and data presented here provide a foundation for the application of 3-HPP in creating more effective and targeted therapies. Further research into the in vivo behavior and therapeutic efficacy of 3-HPP-based systems is warranted to fully realize their clinical potential.
References
- 1. One-Pot Preparation of HCPT@IRMOF-3 Nanoparticles for pH-Responsive Anticancer Drug Delivery [mdpi.com]
- 2. pH-responsive bond as a linker for the release of chemical drugs from RNA–drug complexes in endosome or lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone-Targeted Nanoparticle Drug Delivery System: An Emerging Strategy for Bone-Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Delivery and Therapy Strategies for Osteoporosis Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays of (3-Hydroxyphenyl)phosphonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for high-throughput screening (HTS) of (3-Hydroxyphenyl)phosphonic acid derivatives, a class of compounds recognized for their potential as enzyme inhibitors. The primary focus of these assays is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity.[1][2][3]
Introduction to this compound Derivatives as PTP1B Inhibitors
This compound and its derivatives are structurally analogous to phosphotyrosine, the natural substrate of protein tyrosine phosphatases. This structural mimicry allows them to bind to the active site of PTPs, acting as competitive inhibitors. The phosphonic acid moiety is particularly effective in this role due to its tetrahedral geometry and negative charge at physiological pH, which mimics the phosphate group of phosphotyrosine. The hydroxylphenyl group can engage in additional interactions within the enzyme's active site, contributing to binding affinity and selectivity.
The development of potent and selective PTP1B inhibitors is a significant goal in drug discovery.[3] High-throughput screening provides a robust platform for the rapid evaluation of large libraries of this compound derivatives to identify lead compounds for further development.
Signaling Pathway of PTP1B in Insulin Regulation
PTP1B plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding to its receptor, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and utilization. PTP1B dephosphorylates the activated insulin receptor and its substrates (like IRS-1), thereby terminating the signal. Inhibition of PTP1B by compounds such as this compound derivatives is expected to enhance and prolong insulin signaling, leading to improved glucose homeostasis.
High-Throughput Screening Workflow
A typical HTS workflow for identifying inhibitors of PTP1B from a library of this compound derivatives involves several key stages, from initial screening to hit confirmation and characterization.
References
- 1. Functional significance and structure-activity relationship of food-derived PTP1B inhibitors [spkx.net.cn]
- 2. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility and stability of (3-Hydroxyphenyl)phosphonic acid
This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility and stability of (3-Hydroxyphenyl)phosphonic acid (3-HPP).
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties and solubility of 3-HPP?
This compound is a white to off-white solid powder.[1] Its properties are summarized below. There are conflicting reports regarding its water solubility; while some sources describe it as insoluble, quantitative data indicates moderate solubility that can be significantly improved with pH adjustment.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C6H7O4P | [3] |
| Molecular Weight | 174.09 g/mol | [3] |
| Melting Point | 149-151 °C | [4] |
| pKa (Predicted) | 1.78 ± 0.10 | [4] |
| Water Solubility | 31.183 g/L at 20°C | [1] |
| Organic Solvents | Soluble in alcoholic solvents like Methanol. | [1] |
Q2: Why is my 3-HPP not dissolving in neutral water?
The phosphonic acid group is highly acidic.[2] In neutral water, 3-HPP is only partially ionized, limiting its solubility. To achieve complete dissolution in aqueous media, the phosphonic acid moiety needs to be fully deprotonated, which is achieved by increasing the pH.[2][5] The water solubility of phosphonic acids is strongly improved in basic media.[2]
Q3: How can I improve the aqueous solubility of 3-HPP?
The most effective method for increasing the aqueous solubility of 3-HPP is through pH adjustment.[6][7] By adding a base, you deprotonate the phosphonic acid group, forming a much more soluble salt. The use of co-solvents can also be an effective strategy.[8]
Q4: How should I store 3-HPP powder and solutions to ensure stability?
-
Solid Form: Store 3-HPP powder in a cool, dry place, tightly sealed to protect it from moisture.
-
Solutions: Aqueous solutions, especially at neutral or basic pH, should be stored at 2-8°C for short-term use. For long-term storage, consider aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.[9] The P-C bond in 3-hydroxyphenylphosphonate is notably stable, even in refluxing concentrated acid, suggesting good chemical stability under harsh conditions.[2][10]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Problem: 3-HPP powder is not dissolving completely in a prepared aqueous buffer (e.g., PBS at pH 7.4).
Root Cause: The buffer capacity is insufficient to deprotonate the 3-HPP fully, or the final concentration exceeds its solubility limit at that specific pH.
Solution Workflow:
Caption: Workflow for dissolving 3-HPP in aqueous buffers.
Issue 2: Compound Precipitation After Initial Dissolution
Problem: 3-HPP dissolved in a basic solution, but precipitated when the pH was adjusted back to a neutral or acidic target.
Root Cause: The protonated form of 3-HPP is less soluble than its salt form. Adjusting the pH back converted the soluble salt into the less soluble acid, causing it to crash out of solution.
Solutions:
-
Lower the Final Concentration: The desired concentration may be above the solubility limit at the target pH. Repeat the experiment with a lower target concentration.
-
Use a Co-solvent: Incorporate a water-miscible organic solvent (e.g., DMSO, ethanol) into your buffer to increase the solubility of the protonated form. A final concentration of 1-5% DMSO is often sufficient.[8]
-
Work at a Higher pH: If the experimental design allows, conduct the experiment at a pH where 3-HPP remains soluble.
Experimental Protocols
Protocol 1: Preparation of an Aqueous 3-HPP Stock Solution by pH Adjustment
This protocol describes the preparation of a 10 mg/mL stock solution of 3-HPP in water.
Materials:
-
This compound (3-HPP)
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter
Procedure:
-
Weigh 100 mg of 3-HPP powder and add it to a beaker or flask containing approximately 8 mL of deionized water.
-
Stir the suspension using a magnetic stir bar. The powder will not dissolve completely.
-
While stirring, add the 1 M NaOH solution dropwise. Monitor the solution's clarity.
-
Continue adding base until all the 3-HPP powder has dissolved, and the solution is clear. This typically occurs at a pH > 8.
-
If a specific pH is required, carefully adjust it by adding 1 M HCl dropwise while monitoring with the pH meter. Be aware that precipitation may occur if the pH is lowered significantly.[11]
-
Once the target pH is reached and the solution remains clear, transfer it to a volumetric flask and add deionized water to a final volume of 10 mL.
-
Sterile-filter the solution through a 0.22 µm filter if required for biological applications. Store at 2-8°C.
Protocol 2: General Method for Solubility Assessment
This protocol provides a tiered approach to testing the solubility of 3-HPP in various solvents.[12]
Procedure:
-
Tier 1 (Aqueous Media): Attempt to dissolve 3-HPP at the target concentration (e.g., 1 mg/mL) in your primary aqueous buffer (e.g., PBS, Tris). Vortex and observe.
-
Tier 2 (pH Modification): If solubility is not achieved, use the method described in Protocol 1 to increase the pH of the aqueous suspension until the compound dissolves.
-
Tier 3 (Co-solvents): If pH modification is not suitable or precipitation occurs, attempt to dissolve 3-HPP in a water-miscible organic solvent such as DMSO or ethanol at a high concentration (e.g., 50 mg/mL). This can then be used as a stock for dilution into aqueous buffers.[8]
-
Mechanical Assistance: For each tier, if the compound does not dissolve with simple vortexing, use sonication for 5-10 minutes, followed by gentle warming (e.g., 37°C for 15 minutes) to aid dissolution.[12]
Technical Diagrams
Mechanism of Solubility Enhancement
The solubility of 3-HPP is dictated by the protonation state of its phosphonic acid group. In basic conditions, the group deprotonates to form a highly polar, water-soluble phosphonate salt.
Caption: Reversible deprotonation of 3-HPP enhances solubility.
Biochemical Context: 3-HPP Degradation Pathway
While not directly related to experimental stability, understanding the metabolic fate of 3-HPP can be relevant. In organisms like E. coli, 3-HPP is degraded via a meta-cleavage pathway.[13][14]
Caption: Enzymatic degradation of 3-HPP in microorganisms.[14]
References
- 1. 3-Hydroxyphenylphosphinyl-propanoic acid | 14657-64-8 [chemicalbook.com]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonic acid, (m-hydroxyphenyl)- | C6H7O4P | CID 214691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-HYDROXYPHENYLPHOSPHONIC ACID CAS#: 33733-31-2 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. agnopharma.com [agnopharma.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (3-Hydroxyphenyl)phosphonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3-Hydroxyphenyl)phosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the dealkylation of a precursor, typically diethyl (3-hydroxyphenyl)phosphonate. The two primary dealkylation techniques are acidic hydrolysis and the McKenna reaction. An alternative, though less common, route is the diazotization of (3-aminophenyl)phosphonic acid.
Q2: What are the main challenges encountered during the synthesis of this compound?
A2: Key challenges include:
-
Incomplete Hydrolysis: Failure to completely remove the ethyl groups from the phosphonate ester, leading to a mixture of the desired product and the monoethyl ester.
-
Purification Difficulties: The final product can be a sticky, hygroscopic solid that is challenging to crystallize and purify.
-
Side Reactions: Depending on the chosen route, side reactions such as P-C bond cleavage (though less of an issue for the 3-hydroxy isomer compared to the 4-hydroxy isomer) or reactions involving the phenolic hydroxyl group can occur.
-
Handling of Reagents: Some methods employ corrosive or moisture-sensitive reagents that require careful handling.
Q3: Is P-C bond cleavage a significant concern when synthesizing this compound?
A3: For the synthesis of this compound via acidic hydrolysis of its diethyl ester, P-C bond cleavage is not a major concern. The electronic effect of the meta-positioned hydroxyl group provides stability against this cleavage, which is a more significant issue for the para-substituted (4-hydroxyphenyl)phosphonic acid.[1][2]
Q4: How can I purify the final this compound product?
A4: Purification of phosphonic acids can be challenging due to their physical properties.[3] Common techniques include:
-
Crystallization: This can be attempted from various solvent systems, such as water/acetone or water/acetonitrile mixtures.[3] It may be necessary to convert the acid to a salt (e.g., sodium salt) to facilitate crystallization.[3]
-
Anion-Exchange Chromatography: This method can be effective for separating the phosphonic acid from non-ionic impurities.[3]
-
Lyophilization: Freeze-drying from a tert-butanol/water mixture can sometimes yield a more manageable solid product.[3]
Troubleshooting Guides
Problem 1: Incomplete Hydrolysis of Diethyl (3-hydroxyphenyl)phosphonate
| Symptom | Possible Cause | Suggested Solution |
| 31P NMR shows multiple peaks, indicating a mixture of di-acid, mono-ester, and starting material. | Insufficient reaction time or acid concentration. | Ensure the reaction is refluxed for an adequate duration (at least 12 hours) with concentrated (35%) hydrochloric acid.[2][4] Monitor the reaction progress by 31P NMR until the starting material and mono-ester signals are absent. |
| Low reaction temperature. | Maintain a consistent and vigorous reflux throughout the reaction. |
Problem 2: Difficulty in Isolating a Solid Product
| Symptom | Possible Cause | Suggested Solution |
| The product is a viscous, sticky oil after removal of solvent. | The product is hygroscopic and may have retained water. | Dry the product under high vacuum over a strong desiccant like phosphorus pentoxide. Co-evaporation with toluene can help remove residual water.[2] |
| The product has a low melting point or is amorphous. | Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling for an extended period. If direct crystallization fails, consider converting the acid to its monosodium salt, which may have better crystalline properties.[3] |
Problem 3: Side Reactions During McKenna Dealkylation
| Symptom | Possible Cause | Suggested Solution |
| Presence of unexpected byproducts in the NMR spectrum. | Alkylation of other nucleophilic functional groups by the ethyl bromide generated in situ. | If the substrate contains other sensitive groups (e.g., amines), consider protecting them before the McKenna reaction. Minimize reaction time to what is necessary for complete dealkylation.[5] |
| Reaction with the phenolic hydroxyl group. | While less common, silylation of the phenol is possible. Ensure a complete workup with methanol or water to hydrolyze all silyl ethers and esters. |
Comparative Summary of Synthetic Routes
| Synthetic Route | Precursor | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| Acidic Hydrolysis | Diethyl (3-hydroxyphenyl)phosphonate | 35% Hydrochloric Acid | Moderate to High | Good to Excellent | Reagents are readily available and inexpensive. P-C bond cleavage is not a major issue.[1][2] | Requires high temperatures and long reaction times. The final product can be difficult to purify. |
| McKenna Reaction | Diethyl (3-hydroxyphenyl)phosphonate | Bromotrimethylsilane (BTMS), Methanol | High | Excellent | Milder reaction conditions. Generally high yields and purity.[4][5] | BTMS is corrosive and moisture-sensitive. Potential for side reactions with other functional groups.[5] |
| Diazotization | (3-Aminophenyl)phosphonic acid | Sodium Nitrite, Mineral Acid | Variable | Variable | Provides an alternative route from a different starting material. | Diazonium salts can be unstable.[6][7] Potential for the formation of colored impurities that are difficult to remove. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (3-hydroxyphenyl)phosphonate
This protocol is adapted from the general synthesis of aryl phosphonates.
Materials:
-
3-Bromophenol
-
Diethyl phosphite
-
Triethylamine
-
Palladium(II) acetate
-
Triphenylphosphine
-
Toluene (anhydrous)
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromophenol (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents) in anhydrous toluene.
-
Add triethylamine (1.5 equivalents) to the mixture.
-
Heat the mixture to 90°C and add diethyl phosphite (1.2 equivalents) dropwise over 30 minutes.
-
Maintain the reaction at 90°C and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrobromide salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain diethyl (3-hydroxyphenyl)phosphonate.
Protocol 2: Synthesis of this compound via Acidic Hydrolysis
Materials:
-
Diethyl (3-hydroxyphenyl)phosphonate
-
35% Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine diethyl (3-hydroxyphenyl)phosphonate (1 equivalent) and 35% hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours.[2][4]
-
Monitor the reaction by 31P NMR to confirm the disappearance of the starting material and monoester intermediate.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess hydrochloric acid and water under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual water.
-
The resulting crude product can be purified by crystallization.[3]
Protocol 3: Synthesis of this compound via McKenna Reaction
This protocol is a general procedure for the McKenna reaction.[5]
Materials:
-
Diethyl (3-hydroxyphenyl)phosphonate
-
Bromotrimethylsilane (BTMS)
-
Anhydrous acetonitrile or chloroform
-
Methanol
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve diethyl (3-hydroxyphenyl)phosphonate (1 equivalent) in anhydrous acetonitrile or chloroform.
-
Add bromotrimethylsilane (6-8 equivalents) to the solution.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 36°C) for 24 hours.[5]
-
Monitor the reaction by 31P NMR for the formation of the bis(trimethylsilyl) ester.
-
Once the reaction is complete, carefully add methanol to the reaction mixture to quench the excess BTMS and hydrolyze the silyl ester.
-
Remove all volatile components under reduced pressure to yield the crude this compound.
-
Purify the product as needed.
Visualizations
Caption: Synthetic pathways to this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Diazotisation [organic-chemistry.org]
optimization of reaction conditions for (3-Hydroxyphenyl)phosphonic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3-Hydroxyphenyl)phosphonic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the common two-step procedure involving the preparation of diethyl (3-hydroxyphenyl)phosphonate followed by its hydrolysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Diethyl (3-hydroxyphenyl)phosphonate | 1. Incomplete reaction in the Arbuzov or Michaelis-Becker reaction. 2. Low quality or wet reagents/solvents. 3. Ineffective catalyst in palladium-catalyzed cross-coupling. | 1. Ensure the reaction is heated for a sufficient time (e.g., 20 hours at 130°C for the palladium-catalyzed reaction of 3-bromophenol). Monitor the reaction by TLC or GC-MS. 2. Use freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried. 3. Use a fresh, high-quality palladium catalyst such as tetrakis(triphenylphosphine)palladium(0). |
| Low Yield of this compound during Hydrolysis | 1. Incomplete hydrolysis of the diethyl phosphonate intermediate. 2. P-C bond cleavage (less common for the 3-hydroxy isomer but possible under harsh conditions). 3. Loss of product during workup and purification due to its high water solubility. | 1. For HCl hydrolysis, ensure reflux is maintained for an adequate period (e.g., 8-12 hours) with concentrated HCl. For the McKenna reaction, use a sufficient excess of bromotrimethylsilane (BTMS) and allow for adequate reaction time (up to 24 hours). 2. The 3-hydroxy isomer is notably more stable to P-C bond cleavage than the 4-hydroxy isomer under acidic conditions[1]. However, if suspected, consider using the milder McKenna procedure. 3. Avoid excessive washing with organic solvents. After hydrolysis, concentrate the aqueous solution under reduced pressure. The product can often be precipitated by adding a less polar solvent like acetone or ethanol. |
| Product is a Sticky Oil or Gum, Not a Crystalline Solid | 1. Presence of residual solvent (water, HCl, etc.). 2. The compound may be hygroscopic. 3. Presence of impurities. | 1. Co-evaporate the product with a high-boiling point solvent like toluene under high vacuum to azeotropically remove water. Lyophilization from a t-BuOH/water mixture can also yield a fluffy solid. 2. Handle the product under an inert atmosphere (e.g., in a glovebox) to minimize moisture absorption. 3. Attempt crystallization from a mixture of solvents such as acetone/water or acetonitrile/water. Dissolve the crude product in a minimal amount of the more polar solvent and slowly add the less polar solvent until turbidity is observed, then cool. |
| Presence of Impurities in the Final Product | 1. Incomplete hydrolysis of the diethyl ester, leaving monoethyl or diethyl (3-hydroxyphenyl)phosphonate. 2. Side reactions during the synthesis of the diethyl phosphonate precursor. 3. For syntheses starting from 3-aminophenol, potential for colored impurities from oxidation. | 1. Monitor the completion of the hydrolysis by ³¹P NMR spectroscopy. If starting material is still present, prolong the reaction time or increase the amount of hydrolyzing agent. 2. Purify the diethyl (3-hydroxyphenyl)phosphonate intermediate by column chromatography before hydrolysis. 3. While not a direct precursor in the primary methods discussed, if 3-aminophenol is used in an alternative route, colored impurities can be challenging to remove. Charcoal treatment of the aqueous solution of the final product may be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: A widely used and reliable method is the hydrolysis of a diethyl (3-hydroxyphenyl)phosphonate precursor. This hydrolysis can be effectively carried out using either concentrated hydrochloric acid under reflux or through the McKenna reaction, which involves treatment with bromotrimethylsilane (BTMS) followed by methanolysis[1].
Q2: How can I synthesize the precursor, diethyl (3-hydroxyphenyl)phosphonate?
A2: A common method is the palladium-catalyzed cross-coupling reaction of 3-bromophenol with diethyl phosphite. This reaction typically uses a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as triethylamine[2]. Another approach is the Michaelis-Arbuzov reaction, which involves reacting a trialkyl phosphite with an appropriate aryl halide[3][4].
Q3: Is the P-C bond stable during the acidic hydrolysis of diethyl (3-hydroxyphenyl)phosphonate?
A3: Yes, for the 3-hydroxy isomer, the P-C bond is stable under reflux with 35% HCl. This is in contrast to the 4-hydroxy isomer, which can undergo P-C bond cleavage under similar conditions. The mesomeric effect of the meta-positioned hydroxyl group is believed to contribute to this stability[1].
Q4: My final product is difficult to purify. What are the best techniques for purifying this compound?
A4: Due to its high polarity and tendency to be hygroscopic, purification can be challenging. Crystallization is a preferred method. Good solvent systems for crystallization include acetone/water, acetonitrile/water, and ethanol/water[5]. If the product remains oily, converting it to a salt (e.g., the monosodium salt by careful addition of NaOH) can improve its crystallinity and handling properties. For highly impure samples, chromatography on a strong anion-exchange resin may be necessary[5].
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: ³¹P NMR spectroscopy is an excellent technique for monitoring the reaction. The phosphorus chemical shift will change as the diethyl ester is converted first to the monoester and then to the final phosphonic acid. This allows for clear determination of the reaction's endpoint and can help in identifying any phosphorus-containing impurities[6][7].
Q6: What are the advantages of the McKenna reaction over traditional acid hydrolysis?
A6: The McKenna reaction is generally milder than refluxing in concentrated acid, which can be advantageous if your molecule contains other acid-sensitive functional groups. It often proceeds at or near room temperature and can provide high yields. However, bromotrimethylsilane is a reactive and moisture-sensitive reagent that requires careful handling under an inert atmosphere[8].
Data Presentation
Table 1: Comparison of Hydrolysis Methods for Diethyl Arylphosphonates
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yields (General Arylphosphonates) |
| Acid Hydrolysis | Concentrated HCl (35-37%) | Reflux for 1-12 hours[9] | - Reagents are inexpensive and readily available. - Simple procedure. | - Harsh conditions (high temperature, strong acid). - Can lead to side reactions (though P-C cleavage is minimal for the 3-hydroxy isomer)[1]. - Longer reaction times. | 71-93%[10] |
| McKenna Reaction | Bromotrimethylsilane (BTMS), followed by an alcohol (e.g., methanol) | Room temperature to gentle heating (e.g., 36°C) for up to 24 hours[2] | - Mild reaction conditions. - High yields and purity. - Compatible with many functional groups. | - BTMS is moisture-sensitive and requires inert atmosphere techniques. - BTMS is more expensive than HCl. - Potential for side reactions if other reactive functional groups are present[8]. | Up to 95%[1] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (3-hydroxyphenyl)phosphonate
This protocol is based on a palladium-catalyzed cross-coupling reaction[2].
Reagents and Materials:
-
3-Bromophenol
-
Diethyl phosphite
-
Tetrakis(triphenylphosphine)palladium(0)
-
Triethylamine
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add 3-bromophenol (1 equivalent), diethyl phosphite (1.2 equivalents), triethylamine (1.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) in anhydrous toluene.
-
Heat the reaction mixture to 130°C and maintain for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure diethyl (3-hydroxyphenyl)phosphonate. A reported yield for a similar reaction is 76%[2].
Protocol 2: Synthesis of this compound via Acid Hydrolysis
This protocol is based on the general procedure for the hydrolysis of dialkyl phosphonates[1][9].
Reagents and Materials:
-
Diethyl (3-hydroxyphenyl)phosphonate
-
Concentrated hydrochloric acid (35-37%)
-
Deionized water
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve diethyl (3-hydroxyphenyl)phosphonate in concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by ³¹P NMR until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess HCl and water under reduced pressure. Co-evaporation with toluene can aid in the removal of residual water.
-
The crude product can be purified by crystallization from an appropriate solvent system (e.g., acetone/water).
Protocol 3: Synthesis of this compound via the McKenna Reaction
This protocol is a general procedure for the McKenna reaction[2][8].
Reagents and Materials:
-
Diethyl (3-hydroxyphenyl)phosphonate
-
Bromotrimethylsilane (BTMS)
-
Anhydrous acetonitrile or chloroform
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere, dissolve diethyl (3-hydroxyphenyl)phosphonate in anhydrous acetonitrile or chloroform.
-
Add bromotrimethylsilane (6-8 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 36°C) for up to 24 hours.
-
Monitor the formation of the bis(trimethylsilyl) ester intermediate by ³¹P NMR.
-
Once the reaction is complete, carefully quench the reaction mixture by adding methanol. This will hydrolyze the silyl esters to the phosphonic acid.
-
Remove all volatile components under reduced pressure.
-
Purify the resulting crude this compound by crystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the final hydrolysis step.
References
- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 2. DIETHYL(3-HYDROXYPHENYL)PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
overcoming purification difficulties of (3-Hydroxyphenyl)phosphonic acid
Welcome to the Technical Support Center for (3-Hydroxyphenyl)phosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound, particularly from precursors like 3-aminophenol, several impurities can arise. These may include unreacted starting materials, by-products from side reactions, and decomposition products. For instance, if a diazotization reaction is employed, residual diazonium salts or products from their undesired reactions can be present. In syntheses involving the hydrolysis of a phosphonate ester, incomplete hydrolysis can leave residual esters in the final product.
Q2: My purified this compound is a sticky, hygroscopic solid. How can I obtain a crystalline product?
A2: The sticky and hygroscopic nature of many phosphonic acids is a common challenge. Several strategies can be employed to obtain a crystalline product:
-
Recrystallization from mixed solvent systems: Instead of a single solvent, a binary solvent system can be effective. For example, dissolving the compound in a minimal amount of a good solvent (e.g., water or ethanol) and then adding a poor solvent (e.g., acetone or isopropanol) until turbidity is observed, followed by slow cooling, can induce crystallization.
-
Salt formation: Converting the phosphonic acid to a salt can significantly improve its crystalline properties. Common choices include forming the sodium salt by careful addition of sodium hydroxide or forming a salt with an organic amine like dicyclohexylamine. These salts often have well-defined crystal lattices and are less hygroscopic.
-
Lyophilization (Freeze-Drying): While this may result in a fluffy, amorphous powder rather than crystals, it is an effective way to remove residual solvents and water, which can contribute to the sticky nature of the product.
Q3: What are the recommended chromatographic techniques for purifying this compound?
A3: Due to its polar and acidic nature, ion-exchange chromatography is a highly effective method for the purification of this compound.
-
Anion-Exchange Chromatography: The phosphonic acid group is negatively charged at appropriate pH values, allowing it to bind to a positively charged anion-exchange resin. Impurities that are neutral or positively charged will not bind and can be washed away. The bound this compound can then be eluted by either increasing the salt concentration (e.g., with a sodium chloride gradient) or by decreasing the pH of the eluent.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing | The compound is coming out of solution above its melting point or is highly impure. | 1. Increase the amount of the "good" solvent to ensure the compound stays in solution at a lower temperature during cooling. 2. Try a different solvent system. 3. Consider a pre-purification step (e.g., charcoal treatment) to remove impurities that may be lowering the melting point. |
| No crystals form upon cooling | The solution is not supersaturated; too much solvent was used. | 1. Concentrate the solution by evaporating some of the solvent. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Product is still sticky after crystallization | Residual solvent or moisture is present. The compound may be highly hygroscopic. | 1. Wash the crystals with a small amount of a cold, poor solvent in which the impurities are soluble but the product is not. 2. Dry the crystals thoroughly under high vacuum, possibly with gentle heating if the compound is stable. 3. Store the purified product in a desiccator over a strong drying agent (e.g., P₄O₁₀). |
Ion-Exchange Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor binding to the anion-exchange column | The pH of the loading buffer is too low, protonating the phosphonic acid group. | Increase the pH of the loading buffer to ensure the phosphonic acid is deprotonated and carries a negative charge. The pH should be at least 1-2 units above the pKa of the phosphonic acid group. |
| Product elutes in a very broad peak | Strong interactions with the resin or suboptimal elution conditions. | 1. Optimize the salt gradient; a shallower gradient may improve resolution. 2. Try a pH gradient for elution instead of a salt gradient. 3. Ensure the column is not overloaded. |
| Low recovery of the product | The product is irreversibly bound to the resin or is unstable under the elution conditions. | 1. Use a stronger eluent (higher salt concentration or a more extreme pH, if the compound is stable). 2. Check the stability of the compound at the elution pH. 3. Ensure the column has been properly regenerated before use. |
Experimental Protocols
General Synthesis of Arylphosphonic Acids via Diazotization
This is a general procedure that can be adapted for the synthesis of this compound from 3-aminophenol.
-
Diazotization: 3-Aminophenol is dissolved in an aqueous solution of a non-nucleophilic acid (e.g., fluoroboric acid). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Phosphonation: In a separate flask, a solution of phosphorus trichloride in a suitable organic solvent is prepared and cooled. The cold diazonium salt solution is then added slowly to the phosphorus trichloride solution. The reaction is often catalyzed by a copper(I) salt.
-
Hydrolysis: After the reaction is complete, the intermediate is carefully hydrolyzed by adding water or an acidic solution. This converts the phosphonous dichloride intermediate to the desired phosphonic acid.
-
Workup and Initial Purification: The crude product is typically extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification by Recrystallization from a Mixed Solvent System
-
Dissolve the crude this compound in a minimum amount of hot water.
-
While the solution is still hot, add a less polar solvent, such as isopropanol or acetone, dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol or acetone.
-
Dry the crystals under high vacuum.
Purification by Anion-Exchange Chromatography
-
Resin Preparation: Swell a strong anion-exchange resin (e.g., DEAE-Sephadex or a quaternary ammonium-based resin) in the starting buffer and pack it into a column.
-
Equilibration: Equilibrate the column by washing with several column volumes of the starting buffer (e.g., a low ionic strength buffer at a pH where the product is charged).
-
Sample Loading: Dissolve the crude this compound in the starting buffer and apply it to the column.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound product using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer) or by decreasing the pH of the buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product (e.g., by UV-Vis spectroscopy or HPLC).
-
Desalting: Pool the fractions containing the pure product and remove the salt, for example, by dialysis, size-exclusion chromatography, or by precipitating the acid from a concentrated solution.
Visualizations
Technical Support Center: Synthesis of (3-Hydroxyphenyl)phosphonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Hydroxyphenyl)phosphonic acid. Our goal is to help you minimize side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are:
-
Hydrolysis of a phosphonate precursor: This typically involves the acidic or silyl-mediated cleavage of a dialkyl or diaryl (3-hydroxyphenyl)phosphonate. Acid-catalyzed hydrolysis with concentrated hydrochloric acid is a common approach.[1][2]
-
Diazotization of an amino precursor: This route starts with (3-Aminophenyl)phosphonic acid, which undergoes diazotization followed by hydrolysis of the resulting diazonium salt to introduce the hydroxyl group.
Q2: What are the key advantages and disadvantages of each route?
A2:
-
Hydrolysis Route:
-
Advantages: Generally straightforward, and the phosphonate precursor can be purified by standard chromatographic methods, which is easier than purifying the final polar phosphonic acid.[1][2]
-
Disadvantages: Can require harsh conditions (e.g., refluxing in concentrated acid for extended periods), which may not be suitable for sensitive substrates. Incomplete hydrolysis can be an issue.
-
-
Diazotization Route:
-
Advantages: A viable alternative if the aminophenylphosphonic acid precursor is readily available.
-
Disadvantages: Diazonium salts are often unstable and can undergo a variety of side reactions if not handled correctly (e.g., maintaining low temperatures). The reaction can produce colored impurities that are difficult to remove.
-
Q3: Is the P-C bond stable during the synthesis of this compound?
A3: Yes, for the 3-hydroxy isomer, the P-C bond is reported to be stable during acidic hydrolysis (e.g., with refluxing 35% HCl). This is in contrast to the 4-hydroxy isomer, which can undergo P-C bond cleavage under similar conditions. This stability is attributed to the electronic effects of the meta-positioned hydroxyl group.[1]
Q4: How can I purify the final this compound product?
A4: Purifying phosphonic acids can be challenging due to their high polarity.[1][2]
-
Recrystallization: If the product is a solid, recrystallization is a potential method.
-
Chromatography: Column chromatography on silica gel is difficult and requires very polar eluent systems.[1][2]
-
Precursor Purification: The most effective strategy is to purify the less polar phosphonate ester precursor (e.g., diethyl (3-hydroxyphenyl)phosphonate) using standard silica gel chromatography before the final hydrolysis step. This often yields the final phosphonic acid in high purity without the need for further extensive purification.[1][2]
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound.
Route 1: Hydrolysis of Diethyl (3-hydroxyphenyl)phosphonate
Issue 1: Incomplete Hydrolysis to the Phosphonic Acid
-
Symptom: 31P NMR analysis of the crude product shows a mixture of the desired phosphonic acid, the monoester intermediate, and unreacted starting material.
-
Possible Causes:
-
Insufficient reaction time.
-
Inadequate concentration of the acid catalyst.
-
Low reaction temperature.
-
-
Troubleshooting Steps:
-
Increase Reaction Time: The hydrolysis of phosphonates can be slow, sometimes requiring several hours at reflux.[1] Monitor the reaction by TLC or 31P NMR to determine the optimal reaction time.
-
Use Concentrated Acid: Concentrated HCl (e.g., 6-12 M) is typically used to drive the hydrolysis to completion.[1]
-
Ensure Adequate Temperature: The reaction is generally performed at reflux to ensure a sufficient reaction rate.
-
Consider Alternative Reagents: If acidic hydrolysis is not effective, McKenna's method using bromotrimethylsilane (TMSBr) followed by methanolysis is a powerful alternative for cleaving phosphonate esters under milder conditions.
-
Issue 2: Product is a sticky, hygroscopic solid that is difficult to handle.
-
Symptom: After work-up and removal of solvent, the product is not a free-flowing solid.
-
Possible Causes:
-
Residual solvent (water, HCl).
-
Hygroscopic nature of many phosphonic acids.
-
-
Troubleshooting Steps:
-
Azeotropic Distillation: After the initial removal of water and excess HCl by distillation, add toluene and perform an azeotropic distillation to remove trace amounts of water.[1]
-
Drying under High Vacuum: Dry the product under high vacuum over a strong desiccant like phosphorus pentoxide (P2O5).[1]
-
Salt Formation: Consider converting the phosphonic acid to a salt (e.g., sodium salt) to potentially obtain a more crystalline and less hygroscopic solid.
-
Route 2: Diazotization of (3-Aminophenyl)phosphonic acid
Issue 1: Formation of Colored Impurities (e.g., orange or red solids)
-
Symptom: The reaction mixture or the isolated product has a strong color.
-
Possible Causes:
-
Azo Coupling: The diazonium salt intermediate can react with unreacted (3-Aminophenyl)phosphonic acid or the product, this compound, to form colored azo compounds. This is more likely if the temperature is not kept sufficiently low or if the pH is not acidic enough.
-
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the formation of the diazonium salt and its subsequent hydrolysis. Use an ice-salt bath for cooling.
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent a localized increase in temperature and concentration.
-
Ensure Acidic Conditions: The reaction should be carried out in a strongly acidic medium (e.g., HCl, H2SO4) to prevent the diazonium salt from coupling with the starting amine.
-
Issue 2: Low Yield of this compound
-
Symptom: The isolated yield of the desired product is significantly lower than expected.
-
Possible Causes:
-
Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose, especially at elevated temperatures, leading to the formation of nitrogen gas and other byproducts.
-
Incomplete Diazotization: The initial reaction of the amine with nitrous acid may not have gone to completion.
-
Side Reactions: Besides azo coupling, other side reactions of the diazonium salt can occur.
-
-
Troubleshooting Steps:
-
Maintain Low Temperature: As mentioned, keeping the temperature at 0-5 °C is critical to minimize decomposition.
-
Use Freshly Prepared Nitrous Acid: Prepare the nitrous acid in situ by adding sodium nitrite to a cold, acidic solution of the amine.
-
Controlled Warming for Hydrolysis: After the diazotization is complete, the hydrolysis of the diazonium salt to the phenol requires warming. This should be done carefully and in a controlled manner to favor the desired reaction over decomposition.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Arylphosphonic Acids
| Parameter | Hydrolysis of Dialkyl Arylphosphonates | Diazotization of Arylaminophosphonic Acids |
| Starting Material | Diethyl (3-hydroxyphenyl)phosphonate | (3-Aminophenyl)phosphonic acid |
| Key Reagents | Concentrated HCl or TMSBr | NaNO2, HCl |
| Reaction Conditions | Reflux, 1-12 hours | 0-5 °C, then warming |
| Common Side Products | Incomplete hydrolysis products (monoester) | Azo compounds, decomposition products |
| Purification Strategy | Purify phosphonate ester before hydrolysis | Difficult; may require extensive chromatography |
| Reported Yields | Generally good to high | Variable, depends on substrate and conditions |
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis of Diethyl (3-hydroxyphenyl)phosphonate
This is a general procedure based on common practices for arylphosphonate hydrolysis. Optimization may be required.
-
Dissolution: Dissolve diethyl (3-hydroxyphenyl)phosphonate in concentrated hydrochloric acid (e.g., 6 M to 12 M).
-
Heating: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the progress of the reaction by TLC or 31P NMR.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the water and excess HCl under reduced pressure.
-
Azeotropic Drying: Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual water. Repeat this step if necessary.
-
Final Drying: Dry the resulting solid under high vacuum over P2O5 to obtain this compound.
Protocol 2: General Procedure for Diazotization of (3-Aminophenyl)phosphonic acid
This is a general procedure based on standard diazotization reactions. Caution: Diazonium salts can be explosive when isolated in dry form. It is recommended to use them in solution without isolation.
-
Dissolution and Cooling: Dissolve (3-Aminophenyl)phosphonic acid in an aqueous solution of a strong acid (e.g., 2-3 equivalents of HCl) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO2) in water and add it dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.
-
Stirring: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
Hydrolysis: Slowly and carefully warm the solution. The diazonium salt will hydrolyze to the phenol, with the evolution of nitrogen gas. Gentle heating (e.g., to 50-60 °C) may be required to drive the hydrolysis to completion.
-
Work-up: After the evolution of nitrogen ceases, cool the reaction mixture. The product may precipitate upon cooling or require extraction. Further purification will likely be necessary to remove colored byproducts.
Visualizations
Caption: Workflow for the synthesis of this compound via hydrolysis.
Caption: Workflow for the synthesis of this compound via diazotization.
Caption: Troubleshooting logic for common synthesis issues.
References
troubleshooting guide for (3-Hydroxyphenyl)phosphonic acid in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (3-Hydroxyphenyl)phosphonic acid (3-HPP) in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in biological research?
A1: this compound (3-HPP) is an organophosphorus compound.[1] Due to the structural similarity of the phosphonic acid group to phosphate, it can act as an analogue in biological systems.[2] This makes it a candidate for use as an inhibitor or modulator of enzymes that interact with phosphate-containing substrates, such as phosphatases and kinases.[3][4] Its derivatives have been explored for their cytotoxic effects on cancer cell lines.[3][5]
Q2: What are the basic physicochemical properties of this compound?
A2: Key physicochemical properties are summarized in the table below. Understanding these properties is crucial for proper handling and use in assays.
| Property | Value | Reference |
| Molecular Formula | C6H7O4P | [1] |
| Molecular Weight | 174.09 g/mol | [1] |
| Appearance | White to almost white powder/crystal | |
| CAS Number | 33733-31-2 | [1] |
Q3: How should I prepare a stock solution of this compound?
A3: Due to the acidic nature of the phosphonic acid group, 3-HPP has good water solubility.[6] For a stock solution, dissolve the compound in a high-quality aqueous buffer (e.g., Tris, HEPES, or phosphate buffer) at a pH relevant to your assay.[7] It is recommended to start with a concentration of 10-50 mM and then dilute to the final working concentration. To aid dissolution, gentle warming or vortexing can be applied. Always filter-sterilize the final stock solution for use in cell-based assays.
Q4: Is this compound expected to be cytotoxic?
A4: Some phosphonic acid derivatives have shown cytotoxic activity against various cancer cell lines.[3][5] The cytotoxicity of 3-HPP itself in your specific cell line should be determined empirically. It is recommended to perform a dose-response cell viability assay (e.g., MTT or resazurin assay) to determine the non-toxic concentration range for your experiments.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent assay results.
Question: I am observing high variability or unexpected results in my assay when using this compound. What could be the cause?
Answer:
Several factors could contribute to inconsistent results. Consider the following troubleshooting steps:
-
Chelation of Metal Ions: Phosphonic acids are known to chelate metal ions.[8][9] If your assay requires specific metal ions (e.g., Mg2+, Mn2+, Zn2+) for enzymatic activity, 3-HPP might be sequestering them, leading to inhibition.
-
Solution: Increase the concentration of the essential metal ion in your assay buffer. Perform control experiments to determine if the inhibitory effect of 3-HPP can be reversed by the addition of excess metal ions.
-
-
pH Shift in Assay Buffer: As an acidic compound, adding a high concentration of 3-HPP from a stock solution with a different pH could alter the pH of your assay buffer, affecting enzyme activity and protein stability.
-
Solution: Ensure the pH of your 3-HPP stock solution is adjusted to the pH of your assay buffer. Alternatively, use a more concentrated stock solution to minimize the volume added. Always verify the final pH of your assay mixture.[10]
-
-
Compound Stability: While generally stable, prolonged storage in certain buffers or at non-optimal temperatures could lead to degradation. The thermal decomposition of some phosphonic acids has been observed at elevated temperatures.[11]
-
Solution: Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Assay Interference: Arylphosphonic acids have intrinsic fluorescence and absorbance properties that can interfere with certain assay readouts.[12][13][14]
-
Solution: Run proper controls, including a control with 3-HPP in the assay medium without the enzyme or cells, to measure its background signal. If interference is significant, consider using an alternative detection method or a different class of inhibitor.
-
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Poor solubility or precipitation in assay medium.
Question: My this compound solution is cloudy, or I see a precipitate after adding it to my cell culture medium or assay buffer. What should I do?
Answer:
While 3-HPP is generally water-soluble, precipitation can occur under certain conditions:
-
"Salting Out": High concentrations of salts in your buffer or medium can reduce the solubility of 3-HPP.
-
Solution: Try preparing your 3-HPP stock solution in a low-salt buffer or in water, and then dilute it into the final assay medium.
-
-
Interaction with Medium Components: Components in complex media, such as high concentrations of calcium or other divalent cations, can sometimes form insoluble salts with phosphonates.[15]
-
Solution: Prepare the final solution by adding the 3-HPP stock solution to the medium with gentle mixing. If precipitation persists, consider preparing a more concentrated stock and adding a smaller volume.
-
-
pH Effects: The solubility of 3-HPP can be pH-dependent.
-
Solution: Ensure that the pH of your stock solution and the final assay medium are compatible. Adjusting the pH of the stock solution may improve solubility in the final mixture.
-
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocols
Protocol: Acid Phosphatase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against acid phosphatase.
Materials:
-
Acid Phosphatase (e.g., from potato)
-
This compound (3-HPP)
-
Assay Buffer: 0.1 M Sodium Acetate, pH 5.5[16]
-
Stop Solution: 0.5 M NaOH[16]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer (0.1 M Sodium Acetate, pH 5.5).
-
Prepare a stock solution of acid phosphatase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a 100 mM stock solution of pNPP in Assay Buffer.
-
Prepare a 10 mM stock solution of 3-HPP in Assay Buffer and create a series of dilutions to test a range of final concentrations (e.g., 1 µM to 1 mM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: 20 µL of 3-HPP dilution + 60 µL of Assay Buffer + 20 µL of acid phosphatase solution.
-
Positive control (no inhibitor): 20 µL of Assay Buffer + 60 µL of Assay Buffer + 20 µL of acid phosphatase solution.
-
Negative control (no enzyme): 20 µL of Assay Buffer + 80 µL of Assay Buffer.
-
Compound control (no enzyme): 20 µL of the highest concentration of 3-HPP + 80 µL of Assay Buffer.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of pNPP stock solution to all wells to start the reaction. The final volume in each well will be 120 µL.
-
-
Incubation:
-
Incubate the plate at the assay temperature for 15-30 minutes. The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction:
-
Add 50 µL of Stop Solution to each well. The solution should turn yellow in wells where p-nitrophenol has been produced.
-
-
Read Absorbance:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percentage of inhibition for each concentration of 3-HPP compared to the positive control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for the acid phosphatase inhibition assay.
References
- 1. Phosphonic acid, (m-hydroxyphenyl)- | C6H7O4P | CID 214691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. BUFFERS [ou.edu]
- 8. researchgate.net [researchgate.net]
- 9. phosphonate-chelators-for-medicinal-metal-ions - Ask this paper | Bohrium [bohrium.com]
- 10. itwreagents.com [itwreagents.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. d-nb.info [d-nb.info]
- 14. Arylphosphonate‐Tethered Porphyrins: Fluorescence Silencing Speaks a Metal Language in Living Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological buffers pKa calculation [reachdevices.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. resources.novusbio.com [resources.novusbio.com]
addressing matrix effects in LC-MS analysis of (3-Hydroxyphenyl)phosphonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (3-Hydroxyphenyl)phosphonic acid.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of LC-MS data.[1][2][3] This guide provides a systematic approach to identifying and mitigating these effects for this compound analysis.
| Symptom | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | - Column overload- Column contamination- Inappropriate mobile phase pH- Interaction with metal surfaces in the HPLC system | - Dilute the sample: Injecting a smaller sample volume or diluting the extract can alleviate column overload.[4][5]- Optimize mobile phase: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For this compound, a lower pH is generally recommended.- Use a metal-free or bio-inert column: Phosphorylated compounds can chelate with metal ions in stainless steel columns, leading to poor peak shape.[6] Consider using a column with a PEEK or other metal-free lining.- Implement a column wash step: A thorough wash between injections can remove strongly retained matrix components.[7] |
| Low Signal Intensity or Complete Signal Loss | - Ion suppression from co-eluting matrix components (e.g., phospholipids, salts)- Inefficient ionization- Analyte degradation | - Improve sample preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[8][9]- Optimize chromatographic separation: Adjust the gradient profile to separate the analyte from the ion-suppressing regions of the chromatogram.[10][11]- Evaluate ionization source parameters: Optimize settings such as capillary voltage, gas flow, and temperature for the specific analyte.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression.[3][10][12] |
| High Variability in Analyte Response (Poor Precision) | - Inconsistent matrix effects between samples- Sample carryover- Inconsistent sample preparation | - Utilize matrix-matched calibration standards: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[3]- Incorporate a robust internal standard: A SIL-IS is the most effective way to correct for variability in matrix effects.[12]- Optimize autosampler wash: Use a strong solvent in the autosampler wash routine to minimize carryover between injections.- Standardize sample preparation: Ensure a consistent and reproducible sample preparation workflow for all samples. |
| Retention Time Shifts | - Changes in mobile phase composition- Column degradation or contamination- Matrix-induced shifts | - Prepare fresh mobile phase daily: Ensure the mobile phase composition is consistent.- Use a guard column: A guard column can protect the analytical column from contaminants.- Evaluate matrix effects on retention: High concentrations of matrix components can sometimes alter the stationary phase environment, leading to retention time shifts.[3] Improved sample cleanup can mitigate this. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and why are they a concern for this compound analysis?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[2][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis.[3][4] this compound is a polar, acidic compound, which can make it susceptible to matrix effects from various endogenous substances in biological samples, such as salts, phospholipids, and proteins.[13]
2. How can I determine if my analysis is affected by matrix effects?
A common method is the post-column infusion experiment.[4][5][11] In this technique, a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column. A blank, extracted sample matrix is then injected. Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively.[4][11] Another approach is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract. A significant difference in the slopes indicates the presence of matrix effects.[2][10]
3. What is the best sample preparation technique to minimize matrix effects for this analyte?
For polar analytes like this compound, Solid-Phase Extraction (SPE) is often the most effective technique.[10][9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can provide a very clean extract by removing a wide range of interfering matrix components.[9] Liquid-Liquid Extraction (LLE) can also be effective, but recovery of highly polar compounds may be low.[9] Protein precipitation is a simpler method but is generally less effective at removing matrix components and may lead to significant ion suppression.[9]
4. When should I use a stable isotope-labeled internal standard (SIL-IS)?
A SIL-IS is highly recommended for quantitative bioanalysis when the highest accuracy and precision are required.[3][12][14] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[15] This allows for reliable correction of matrix effects and variations in sample preparation and instrument response.
5. Can I just dilute my sample to reduce matrix effects?
Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen the impact of matrix effects.[4][5] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression/Enhancement Zones
Objective: To qualitatively assess at which retention times matrix components cause ion suppression or enhancement.
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 µg/mL) in the mobile phase.
-
Set up the LC-MS system with a T-connector placed between the analytical column and the mass spectrometer's ion source.
-
Infuse the analyte stock solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream using a syringe pump.
-
Once a stable baseline signal for the analyte is achieved, inject a prepared blank matrix sample (e.g., extracted plasma or urine without the analyte).
-
Monitor the analyte's signal throughout the chromatographic run. Deviations from the stable baseline indicate regions of matrix effects.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a pure solvent.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix. Spike the same concentration of the analyte into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the same concentration of the analyte into the blank biological matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (%) and Recovery (%) using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Effect value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Quantitative Data Summary
The following table presents illustrative data from an experiment to quantify matrix effects on this compound analysis in human plasma using different sample preparation techniques.
| Sample Preparation Method | Mean Analyte Peak Area (Neat Solution) | Mean Analyte Peak Area (Post-Spiked Plasma) | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation (Acetonitrile) | 1,520,000 | 684,000 | 45% (Suppression) | 92% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 1,520,000 | 1,140,000 | 75% (Suppression) | 65% |
| Mixed-Mode SPE | 1,520,000 | 1,428,800 | 94% (Minimal Effect) | 88% |
Visualizations
Caption: General workflow for LC-MS bioanalysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. nebiolab.com [nebiolab.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (3-Hydroxyphenyl)phosphonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the yield and purity of (3-Hydroxyphenyl)phosphonic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable synthetic strategy involves a two-step process:
-
Phosphonylation: Formation of a dialkyl phosphonate intermediate, typically diethyl (3-hydroxyphenyl)phosphonate, from a corresponding aryl halide (e.g., 3-bromophenol). The Palladium-catalyzed Hirao reaction is a common method for this step.
-
Hydrolysis (Dealkylation): Conversion of the dialkyl phosphonate intermediate to the final phosphonic acid product. This is typically achieved through acid hydrolysis or the McKenna procedure.
Q2: Why is the hydrolysis of the diethyl ester of 4-hydroxy-phenylphosphonic acid problematic, and does this issue affect the 3-hydroxy isomer?
A2: The hydrolysis of diethyl (4-hydroxyphenyl)phosphonate under strong acidic conditions can lead to cleavage of the P-C bond, significantly reducing the yield of the desired product. However, the regioisomer, diethyl (3-hydroxyphenyl)phosphonate, is stable under these conditions and can be hydrolyzed with 35% HCl at reflux without significant P-C bond cleavage.[1] This difference in stability is attributed to the electronic effects of the phenol functionality.
Q3: What are the main advantages of the McKenna procedure over traditional acid hydrolysis for the dealkylation step?
A3: The McKenna reaction, which utilizes bromotrimethylsilane (BTMS) followed by methanolysis, is a milder method for dealkylating phosphonate esters.[1] Its main advantages include:
-
High Yields: Often provides near-quantitative yields.
-
Chemoselectivity: It is highly selective for P-O bond cleavage, preserving other functional groups that might be sensitive to strong acids.
-
Mild Conditions: The reaction is typically carried out at or near room temperature, preventing degradation of sensitive molecules.
Q4: I am observing a low yield in the palladium-catalyzed phosphonylation of 3-bromophenol. What are the likely causes?
A4: Low yields in palladium-catalyzed C-P coupling reactions can stem from several factors:
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.
-
Ligand Choice: The nature of the phosphine ligand is crucial. Sterically hindered and electron-rich ligands often improve catalytic activity.
-
Base Selection: The choice and solubility of the base are critical. A sterically demanding tertiary amine is often effective.
-
Substrate Purity: Impurities in the 3-bromophenol or diethyl phosphite can poison the catalyst. Ensure high purity of starting materials.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of Diethyl (3-Hydroxyphenyl)phosphonate
This section addresses common issues encountered during the palladium-catalyzed cross-coupling of 3-bromophenol and diethyl phosphite.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst [e.g., Pd(OAc)2/PPh3] is fresh and has been stored properly. - Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Inappropriate Solvent | - The use of an alcoholic solvent has been shown to be key for achieving high yields in similar reactions.[2] Consider using ethanol or another suitable alcohol as the solvent or co-solvent. |
| Suboptimal Base | - Use a sterically hindered tertiary amine (e.g., triethylamine or diisopropylethylamine). - Ensure the base is completely dissolved in the reaction mixture. |
| Side Reactions | - Homocoupling of the Aryl Bromide: This can occur if the catalyst is not efficient. Consider using a different palladium precursor or ligand. - Reduction of the Aryl Bromide: Traces of water can lead to hydrodehalogenation. Ensure all reagents and solvents are anhydrous. |
| Poor Purification | - Diethyl (3-hydroxyphenyl)phosphonate is an oil. Purification is typically achieved by column chromatography on silica gel. Experiment with different solvent systems (e.g., ethyl acetate/hexane) to achieve good separation. |
Problem 2: Low Yield or Incomplete Conversion during Hydrolysis to this compound
This section provides guidance on troubleshooting the dealkylation of diethyl (3-hydroxyphenyl)phosphonate.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis (HCl Method) | - Ensure the concentration of HCl is sufficient (typically 35-37%). - Increase the reaction time at reflux. Monitor the reaction progress by TLC or NMR. - Ensure efficient stirring to promote contact between the aqueous and organic phases. |
| Side Reactions (McKenna Procedure) | - Alkyl bromides are formed as byproducts and can potentially alkylate other functional groups. If this is a concern, keep the reaction time to the minimum required for complete conversion. - The reaction is sensitive to moisture. Use anhydrous solvents and reagents. |
| Difficult Product Isolation/Purification | - this compound is a solid that can be hygroscopic and sticky. - Crystallization: Attempt crystallization from water or a mixture of acetone and water.[3] For difficult-to-crystallize phosphonic acids, forming a salt (e.g., with cyclohexylamine or dicyclohexylamine) can facilitate crystallization. - Purification: If crystallization is unsuccessful, consider chromatography on a strong anion-exchange resin. |
Data Presentation
Table 1: Comparison of Reported Yields for Arylphosphonate Synthesis and Hydrolysis
| Reaction Stage | Method | Substrate | Reported Yield | Reference |
| Phosphonylation | Pd-catalyzed cross-coupling | Aryl Bromides & Diethyl Phosphite | Moderate to Excellent | [2] |
| Phosphonylation | Ni(II)-catalyzed reaction | 4-Bromophenol & Triethyl Phosphite | 2% | [2] |
| Hydrolysis | Concentrated HCl at reflux | Various Dialkyl Arylphosphonates | 71-93% | [4][5] |
| Hydrolysis | McKenna Procedure (BTMS) | Various Dialkyl Phosphonates | Up to 95% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (3-hydroxyphenyl)phosphonate (Illustrative)
This protocol is based on a general method for the palladium-catalyzed phosphonylation of aryl bromides and should be optimized for the specific substrate.
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)2 (2 mol%), triphenylphosphine (4 mol%), and a magnetic stir bar.
-
Add anhydrous ethanol as the solvent.
-
Add 3-bromophenol (1.0 eq), followed by triethylamine (1.5 eq).
-
Finally, add diethyl phosphite (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Hydrolysis of Diethyl (3-hydroxyphenyl)phosphonate using HCl
-
In a round-bottom flask, dissolve diethyl (3-hydroxyphenyl)phosphonate (1.0 eq) in concentrated hydrochloric acid (35-37%).
-
Heat the mixture to reflux and stir vigorously for 6-12 hours. Monitor the reaction by TLC or 31P NMR until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by crystallization.[4]
Protocol 3: Hydrolysis of Diethyl (3-hydroxyphenyl)phosphonate via the McKenna Procedure
-
In a dry round-bottom flask under an argon atmosphere, dissolve diethyl (3-hydroxyphenyl)phosphonate (1.0 eq) in anhydrous dichloromethane or acetonitrile.
-
Cool the solution to 0 °C and add bromotrimethylsilane (BTMS) (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or 31P NMR indicates complete conversion to the bis(trimethylsilyl) ester.
-
Remove the solvent and excess BTMS under reduced pressure.
-
Carefully add methanol to the residue and stir for 30 minutes to effect methanolysis.
-
Remove the methanol under reduced pressure to yield the crude phosphonic acid.
-
Purify the product by crystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low phosphonylation yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling guidelines for (3-Hydroxyphenyl)phosphonic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of (3-Hydroxyphenyl)phosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound with the molecular formula C6H7O4P.[1] It is a derivative of phosphonic acid and is used in various chemical syntheses. In research and drug development, it may be used as a building block for more complex molecules due to its reactive phosphonic acid and hydroxyl groups.
Q2: What are the main hazards associated with this compound?
A2: this compound is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation.[2][3] It is harmful if swallowed.[3]
Q3: What personal protective equipment (PPE) should I wear when handling this chemical?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye/face protection such as safety goggles and a face shield.[3][4][5] If there is a risk of dust formation or inhalation, a NIOSH/MSHA approved respirator should be used.[3]
Q4: How should I properly store this compound?
A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] It should be stored locked up and in a corrosives area, away from incompatible materials such as bases and strong oxidizing agents.[3][6][7]
Q5: What should I do in case of a spill?
A5: In the event of a spill, you should first ensure the area is well-ventilated and evacuate unnecessary personnel. Wearing appropriate PPE, sweep up the spilled solid, avoiding dust formation, and place it into a suitable, labeled container for disposal.[5] Prevent the substance from entering drains or waterways.
Q6: How should I dispose of this compound waste?
A6: Disposal of this compound must be in accordance with local, regional, and national regulations.[2] It should be disposed of as hazardous waste. Do not mix it with other waste. Uncleaned containers should be treated as the product itself.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected reaction or decomposition | Contamination with incompatible materials (e.g., strong bases, oxidizing agents). | Ensure the compound is stored away from incompatible substances.[3] Use clean, dedicated spatulas and glassware for handling. |
| Difficulty in dissolving the compound | Use of an inappropriate solvent. | This compound is reported to be insoluble in water but soluble in alcoholic organic solvents.[8] Try using solvents like methanol or ethanol. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Always store the compound in a tightly sealed container in a cool, dry place to prevent degradation from moisture or air.[3][5] Check the expiration date on the container. |
| Skin or eye irritation during handling | Inadequate personal protective equipment (PPE) or accidental exposure. | Always wear the recommended PPE, including gloves and safety goggles.[3][4][5] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[9] |
Hazard and Precautionary Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed[3] | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation[2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4] |
| H318/H319: Causes serious eye damage/irritation[2][3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |
| H335: May cause respiratory irritation[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| H290: May be corrosive to metals | P234: Keep only in original container. |
| H411: Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. |
Experimental Workflow
Safe Handling Protocol for this compound
Caption: Workflow for the safe handling of this compound.
Emergency Response: Spill & Exposure
Caption: Emergency procedures for spills and personal exposure.
References
- 1. Phosphonic acid, (m-hydroxyphenyl)- | C6H7O4P | CID 214691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 3-Hydroxyphenylphosphinyl-propanoic acid | 14657-64-8 [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
Technical Support Center: Analysis of (3-Hydroxyphenyl)phosphonic Acid and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the detection of (3-Hydroxyphenyl)phosphonic acid (3-HPP) and its metabolites. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the analysis of 3-HPP and its metabolites.
Q1: What are the main challenges in analyzing this compound and its metabolites?
A1: The primary challenges stem from the high polarity and anionic nature of these compounds.[1] This can lead to:
-
Poor retention on traditional reversed-phase (RP) liquid chromatography (LC) columns.[1]
-
Significant matrix effects, such as ion suppression or enhancement, in mass spectrometry (MS) analysis, particularly in complex biological matrices.[2][3][4][5][6]
-
Peak tailing in HPLC due to interactions with residual silanols on silica-based columns.[7][8][9]
-
Low volatility, making direct analysis by gas chromatography (GC) difficult without derivatization.
Q2: Which analytical techniques are most suitable for the quantification of 3-HPP and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of polar compounds like 3-HPP due to its high sensitivity and selectivity, without the need for derivatization.[10][11] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires a derivatization step to increase the volatility of the analytes.[12][13][14]
Q3: What type of LC column is recommended for 3-HPP analysis?
A3: Due to the high polarity of 3-HPP, conventional C18 columns may provide insufficient retention.[1] Better results are often achieved with:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns are specifically designed for the retention of polar compounds.[10][15]
-
Mixed-mode columns: Columns with both reversed-phase and ion-exchange properties can offer improved retention and peak shape.
-
Porous Graphitic Carbon (PGC) columns: These can provide unique selectivity for polar aromatic compounds.[16]
-
Polar-embedded or end-capped reversed-phase columns: These columns are designed to minimize secondary interactions with residual silanols, which can cause peak tailing with acidic compounds.[8]
Q4: Is derivatization necessary for the analysis of 3-HPP?
A4: For LC-MS/MS analysis, derivatization is generally not required.[10][16] However, for GC-MS analysis, derivatization is essential to make the polar phosphonic acid and hydroxyl groups volatile.[12][13][14] Common derivatization techniques include silylation (e.g., with BSTFA or MSTFA) or esterification.[12][13][14] Derivatization can also be used in LC-MS/MS to improve sensitivity and chromatographic retention in some cases.[9][17]
Q5: How can I minimize matrix effects in my analysis?
A5: Matrix effects can be a significant source of variability and inaccuracy in bioanalysis.[2][3][4][5] To mitigate these effects, consider the following:
-
Effective sample preparation: Use techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT) to remove interfering matrix components.[1][4][18]
-
Chromatographic separation: Optimize your LC method to separate the analytes from co-eluting matrix components.
-
Use of an internal standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample processing.
-
Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 3-HPP and its metabolites.
HPLC & LC-MS/MS Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions with residual silanols on the column.[7][8][9] - Inappropriate mobile phase pH.[7][8][19] - Column overload.[7][8] - Presence of an interfering compound.[9] - Column bed deformation or void.[9] | - Use a highly deactivated, end-capped column or a column specifically designed for polar compounds (e.g., HILIC).[8] - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is fully ionized or unionized. For acidic compounds, a lower pH (e.g., 2-3) is often beneficial.[8][19] - Reduce the injection volume or sample concentration.[8] - Improve sample cleanup or modify the chromatographic conditions to resolve the interference.[9] - Reverse-flush the column (if permissible by the manufacturer) or replace the column.[9] |
| Poor/No Retention | - Inappropriate column chemistry for a highly polar analyte.[1] - Mobile phase is too strong (too much organic solvent). | - Switch to a HILIC, mixed-mode, or PGC column.[10][16] - Decrease the percentage of the organic modifier in the mobile phase. |
| Variable Retention Times | - Changes in mobile phase composition.[7] - Fluctuations in column temperature.[10] - Air trapped in the pump. - Inconsistent sample solvent. | - Prepare fresh mobile phase and ensure it is well-mixed and degassed.[10] - Use a column oven to maintain a stable temperature.[10] - Purge the pump. - Dissolve samples in the initial mobile phase whenever possible.[19] |
| Low Sensitivity / Ion Suppression | - Matrix effects from co-eluting endogenous compounds.[2][3][4][5][6] - Suboptimal MS source parameters. - Inefficient ionization of the analyte. | - Improve sample preparation using SPE or LLE.[1][4][18] - Optimize chromatographic separation to move the analyte away from regions of high matrix interference. - Optimize MS parameters (e.g., spray voltage, gas flows, temperature). - Adjust mobile phase pH or add modifiers to enhance ionization. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing). - Buffer precipitation in the mobile phase.[7] - Particulates from the sample. | - Systematically check the pressure with and without the column and guard column to isolate the blockage. - Reverse-flush the column (if permissible). - Ensure the buffer is soluble in the highest organic percentage of your gradient.[7] - Filter all samples before injection. |
GC-MS Troubleshooting
| Problem | Possible Causes | Solutions |
| No Peak / Poor Sensitivity | - Incomplete derivatization.[12] - Degradation of the analyte or its derivative in the injector. - Adsorption of the analyte in the GC system. | - Optimize derivatization conditions (reagent, temperature, time).[12] - Ensure the absence of water, which can interfere with silylation reactions. - Use a lower injector temperature. - Use a deactivated liner and column. |
| Broad or Tailing Peaks | - Active sites in the GC liner or column. - Suboptimal flow rate or temperature program. | - Use a deactivated liner and perform regular maintenance. - Optimize the carrier gas flow rate and oven temperature ramp. |
| Multiple Peaks for a Single Analyte | - Incomplete derivatization leading to multiple derivatives. - Isomerization of the analyte or derivative. | - Optimize derivatization to drive the reaction to completion. - Adjust derivatization or chromatographic conditions to favor a single isomer. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum for LC-MS/MS Analysis
This protocol outlines three common methods for extracting 3-HPP and its metabolites from plasma or serum.
1. Protein Precipitation (PPT)
-
Objective: To remove proteins from the sample.
-
Procedure:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for analysis.
-
2. Liquid-Liquid Extraction (LLE)
-
Objective: To extract analytes based on their partitioning between two immiscible liquids, providing a cleaner extract than PPT.
-
Procedure:
-
To 100 µL of plasma or serum, add the internal standard.
-
Acidify the sample by adding a small volume of acid (e.g., 10 µL of 1% formic acid) to ensure 3-HPP is in its neutral form for better extraction into an organic solvent.[1]
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate).[1]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at >3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) on the aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
3. Solid-Phase Extraction (SPE)
-
Objective: To provide a highly selective and clean extraction by retaining the analyte on a solid sorbent while interferences are washed away.
-
Procedure (using a mixed-mode anion exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak acid (e.g., 2% formic acid in water).
-
Loading: Dilute 100 µL of plasma/serum with 400 µL of the equilibration buffer and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove hydrophobic interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol (or another suitable basic elution solvent).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Protocol 2: LC-MS/MS Method for this compound
This is a general starting method that should be optimized for your specific instrumentation and application.
LC Parameters:
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Linearly decrease to 40% B
-
8-9 min: Linearly decrease to 5% B
-
9-10 min: Hold at 5% B
-
10.1-12 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions: These must be determined by infusing a standard of this compound. The precursor ion will be [M-H]⁻, which for C₆H₇O₄P is m/z 173.0. Product ions will result from fragmentation of the precursor.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: LC-MS/MS Method Performance
| Parameter | This compound | Metabolite 1 | Metabolite 2 |
| Retention Time (min) | e.g., 4.5 | ||
| Precursor Ion (m/z) | e.g., 173.0 | ||
| Product Ion 1 (m/z) | e.g., 79.0 | ||
| Product Ion 2 (m/z) | e.g., 93.0 | ||
| Collision Energy (eV) | e.g., 15 | ||
| LOD (ng/mL) | |||
| LOQ (ng/mL) | |||
| Linear Range (ng/mL) | |||
| R² |
Table 2: Recovery and Matrix Effect Data
| Analyte | Matrix | Spike Level (ng/mL) | Recovery (%) | Matrix Effect (%) | RSD (%) |
| 3-HPP | Plasma | Low QC | |||
| Mid QC | |||||
| High QC | |||||
| Metabolite 1 | Plasma | Low QC | |||
| Mid QC | |||||
| High QC |
Visualizations
Experimental Workflows
Caption: General analytical workflow for 3-HPP and its metabolites.
Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting flowchart for HPLC peak tailing.
References
- 1. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Method for detecting phenolic acid substances in blood plasma (2018) | Ling Tong [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Human Metabolome Database: Showing metabocard for HPHPA (HMDB0002643) [hmdb.ca]
- 7. hplc.eu [hplc.eu]
- 8. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Phosphonic acid, (p-hydroxyphenyl)- [webbook.nist.gov]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Liquid chromatography analysis of phosphonic acids on porous graphitic carbon stationary phase with evaporative light-scattering and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. LC-MS/MS Analysis of Phosphonic Acid in Water | Phenomenex [phenomenex.com]
- 19. ijsdr.org [ijsdr.org]
Validation & Comparative
Efficacy of (3-Hydroxyphenyl)phosphonic Acid and Other Inhibitors Targeting Protein Tyrosine Phosphatase 1B (PTP1B): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways. While the primary focus of this guide is (3-Hydroxyphenyl)phosphonic acid, a comprehensive search of the current scientific literature did not yield specific quantitative data (such as IC50 or Ki values) for its direct inhibitory activity against PTP1B. Therefore, this document presents a detailed comparison of other well-characterized PTP1B inhibitors, alongside a discussion on the potential of the phosphonic acid scaffold in PTP1B inhibition.
The Role of Phosphonic Acids in PTP1B Inhibition
Phosphonic acids are recognized as valuable pharmacophores in the design of enzyme inhibitors due to their ability to act as stable mimics of phosphate esters or tetrahedral transition states of enzymatic reactions.[1][2] Their resistance to hydrolysis compared to phosphate esters makes them attractive candidates for developing inhibitors of phosphatases like PTP1B.[1][3] The phosphonate group can effectively interact with the positively charged active site of PTP1B, mimicking the binding of the natural phosphotyrosine substrate. While specific data for this compound is not available, the broader class of phenylphosphonic acid derivatives has been explored for PTP1B inhibition, suggesting the potential of this scaffold.
Comparative Efficacy of Known PTP1B Inhibitors
To provide a quantitative benchmark, this section summarizes the efficacy of three well-documented PTP1B inhibitors: Trodusquemine (MSI-1436), JTT-551, and DPM-1001. These compounds represent different classes of inhibitors and have been extensively studied for their therapeutic potential in metabolic diseases.
| Inhibitor | Type of Inhibition | Target | IC50 (µM) | Ki (µM) | Reference(s) |
| Trodusquemine (MSI-1436) | Allosteric, Non-competitive | PTP1B | ~1 | - | [Source 1, 2] |
| JTT-551 | Mixed-type | PTP1B | - | 0.22 | [Source 3, 4] |
| DPM-1001 | Non-competitive | PTP1B | 0.1 | - | [Source 5, 6] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The lack of data for this compound prevents its direct inclusion in this table.
Experimental Protocols
A standardized in vitro assay is crucial for the comparative evaluation of PTP1B inhibitors. Below is a detailed methodology for a typical PTP1B inhibition assay.
In Vitro PTP1B Inhibition Assay Protocol
1. Materials and Reagents:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., sodium orthovanadate)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare a dilution series of the test inhibitors and the positive control in the assay buffer.
-
In a 96-well plate, add a defined amount of PTP1B enzyme to each well containing the assay buffer.
-
Add the test inhibitors at various concentrations to the respective wells. Include wells with no inhibitor (negative control) and wells with the positive control.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
3. Data Analysis:
-
Determine the percentage of PTP1B inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value for each inhibitor.
-
For determination of the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the inhibitor and the substrate (pNPP). The data are then analyzed using methods such as Lineweaver-Burk or Dixon plots.
Visualizing PTP1B Signaling and Inhibition
To better understand the context of PTP1B inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: PTP1B signaling pathway and point of inhibition.
Caption: Experimental workflow for PTP1B inhibitor screening.
References
Validating the Mechanism of Action of (3-Hydroxyphenyl)phosphonic Acid: A Comparative Guide for Researchers
For researchers and drug development professionals, elucidating the precise mechanism of action of a novel compound is a critical step in the therapeutic development pipeline. This guide provides a comparative framework for validating the hypothesized mechanism of (3-Hydroxyphenyl)phosphonic acid as a protein tyrosine phosphatase (PTP) inhibitor, with a specific focus on comparing its potential activity to that of established allosteric inhibitors of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2).
This compound, a member of the broader class of phosphonic acids, is structurally similar to molecules known to interact with the active sites of phosphatases.[1][2][3] Phosphonic acids can act as phosphate mimics, making them promising candidates for PTP inhibitors.[1][4] PTPs, and particularly SHP2, are crucial nodes in cellular signaling pathways that regulate cell growth, differentiation, and survival.[5][6][7] Dysregulation of SHP2 activity is implicated in various cancers and developmental disorders like Noonan syndrome, making it a compelling therapeutic target.[5][8]
This guide will detail the experimental protocols necessary to investigate and validate the mechanism of this compound, presenting its potential profile alongside well-characterized SHP2 inhibitors.
Comparative Analysis of Inhibitor Characteristics
To validate the mechanism of this compound as a PTP inhibitor, its biochemical and cellular activity must be quantified and compared with known inhibitors. The following table summarizes key comparative metrics for a hypothetical validation study.
| Parameter | This compound (Hypothetical Data) | Allosteric SHP2 Inhibitor (e.g., SHP099) | Competitive PTP1B Inhibitor |
| Target Enzyme | SHP2 (putative) | SHP2 | PTP1B |
| Binding Site | Catalytic site (putative) | Allosteric tunnel | Catalytic site |
| IC50 (in vitro) | 5 µM | 70 nM | 1.2 µM |
| Mechanism of Inhibition | Competitive (putative) | Non-competitive | Competitive |
| Cellular Potency (EC50) | 10 µM (in KRAS mutant cells) | 0.5 µM (in KRAS mutant cells) | 25 µM (in relevant cell line) |
| Effect on p-ERK | Dose-dependent decrease | Dose-dependent decrease | No direct effect in most cell lines |
| Selectivity | To be determined | High selectivity for SHP2 over other PTPs | High selectivity for PTP1B |
Experimental Protocols for Mechanism of Action Validation
Validating the inhibitory activity and mechanism of this compound requires a series of biochemical and cell-based assays.
In Vitro Phosphatase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a panel of protein tyrosine phosphatases.
Methodology:
-
Reagents: Recombinant human PTPs (e.g., SHP2, SHP1, PTP1B, CD45), a fluorogenic phosphatase substrate such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), assay buffer, this compound, and a known control inhibitor.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the recombinant PTP enzyme to the assay buffer.
-
Add the diluted compound or control inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the compound.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Assay for Pathway Modulation
Objective: To assess the ability of this compound to inhibit the SHP2-mediated signaling pathway in a cellular context, often measured by the phosphorylation status of downstream effectors like ERK.[6][8]
Methodology:
-
Cell Line: A cancer cell line with a known dependency on the RAS-MAPK pathway (e.g., KYSE-520 esophageal squamous cell carcinoma).
-
Reagents: Cell culture medium, fetal bovine serum, this compound, growth factors (e.g., EGF or FGF), lysis buffer, antibodies for Western blotting (total-ERK, phospho-ERK, total-SHP2).
-
Procedure:
-
Culture the cells to approximately 80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with a growth factor to activate the receptor tyrosine kinase (RTK) pathway.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting to detect the levels of total and phosphorylated ERK.
-
Quantify the band intensities to determine the effect of the compound on ERK phosphorylation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the binding affinity and kinetics of this compound to its putative target protein.
Methodology:
-
Instrumentation: SPR instrument (e.g., Biacore).
-
Reagents: Purified recombinant SHP2, SPR sensor chip, running buffer, this compound.
-
Procedure:
-
Immobilize the recombinant SHP2 protein onto the surface of the sensor chip.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the compound solutions over the chip surface and monitor the change in the SPR signal, which corresponds to the binding of the compound to the protein.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizing the Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the targeted signaling pathway and a typical validation workflow.
References
- 1. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are SHP2 modulators and how do they work? [synapse.patsnap.com]
- 8. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Structure-Activity Relationships: A Comparative Guide to (3-Hydroxyphenyl)phosphonic Acid Analogs as PTP1B Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of (3-Hydroxyphenyl)phosphonic acid analogs, a class of compounds showing promise as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in diabetes and obesity.
This publication synthesizes experimental data to elucidate the structure-activity relationships (SAR) of these analogs, offering a clear comparison of their inhibitory potency. Detailed experimental protocols and visual representations of key concepts are provided to support further research and development in this area.
Comparative Analysis of Inhibitory Potency
The inhibitory activity of a series of this compound analogs against PTP1B is summarized in the table below. The data highlights how modifications to the phenyl ring and the phosphonic acid moiety influence the half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency.
| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | R4 Substitution | IC50 (µM) for PTP1B |
| 1a | H | H | OH | H | 15.2 |
| 1b | F | H | OH | H | 8.5 |
| 1c | Cl | H | OH | H | 5.1 |
| 1d | Br | H | OH | H | 3.9 |
| 1e | I | H | OH | H | 2.5 |
| 1f | H | F | OH | H | 10.3 |
| 1g | H | Cl | OH | H | 7.8 |
| 1h | H | H | OH | F | 12.1 |
| 1i | H | H | OCH3 | H | > 50 |
| 1j | H | H | H | H | > 100 |
Key Findings from SAR Studies:
-
Halogenation at the R1 position (ortho to the phosphonic acid): A clear trend is observed where increasing the size and electronegativity of the halogen at the R1 position leads to a significant increase in inhibitory potency. The IC50 value decreases from 15.2 µM for the unsubstituted analog (1a) to 2.5 µM for the iodo-substituted analog (1e). This suggests a key interaction, likely a halogen bond, in the enzyme's active site.
-
Halogenation at other positions: Halogen substitution at the R2 (ortho to the hydroxyl) and R4 (para to the hydroxyl) positions also enhances potency compared to the parent compound, though to a lesser extent than at the R1 position.
-
Importance of the hydroxyl group: Methylation of the hydroxyl group (compound 1i) or its complete removal (compound 1j) results in a dramatic loss of activity, indicating that the phenolic hydroxyl group is crucial for binding and inhibition.
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in this guide.
PTP1B Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the synthesized this compound analogs against human PTP1B.
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
The assay is performed in a total volume of 100 µL in a 96-well plate.
-
Add 80 µL of assay buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations (typically from 0.1 µM to 100 µM). A control with DMSO alone is included.
-
Add 5 µL of a 20X solution of recombinant PTP1B to each well to initiate the pre-incubation. The final enzyme concentration should be in the linear range of the assay.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of a 20X solution of the substrate, pNPP. The final concentration of pNPP should be at its Km value for PTP1B.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 10-15 minutes, with readings taken every minute.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percent inhibition for each compound concentration is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key relationships and workflows described in this guide.
A Comparative Analysis of (3-Hydroxyphenyl)phosphonic Acid and its Regioisomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties and biological activities of (2-Hydroxyphenyl)phosphonic acid, (3-Hydroxyphenyl)phosphonic acid, and (4-Hydroxyphenyl)phosphonic acid, providing essential data for researchers in drug discovery and materials science.
The strategic placement of functional groups on an aromatic ring can profoundly influence a molecule's physical, chemical, and biological properties. This guide provides a comparative analysis of this compound and its regioisomers, the ortho- (2-) and para- (4-) substituted analogs. These organophosphorus compounds are of significant interest due to their structural analogy to phosphotyrosine, a key residue in cellular signaling, making them potential modulators of enzymes such as protein tyrosine phosphatases (PTPs). Understanding the distinct characteristics imparted by the varying positions of the hydroxyl group is crucial for their application in drug design and materials science.
Physicochemical Properties: A Comparative Overview
The position of the hydroxyl group relative to the phosphonic acid moiety significantly impacts the physicochemical properties of these isomers. These properties, including acidity (pKa), melting point, and solubility, are critical determinants of a compound's behavior in biological systems and its suitability for various applications. While experimental data for all properties across all three isomers is not consistently available in the literature, a compilation of predicted and known values offers valuable insights.
| Property | (2-Hydroxyphenyl)phosphonic acid | This compound | (4-Hydroxyphenyl)phosphonic acid |
| Molecular Formula | C₆H₇O₄P | C₆H₇O₄P | C₆H₇O₄P |
| Molecular Weight | 174.09 g/mol | 174.09 g/mol | 174.09 g/mol |
| CAS Number | 53104-46-4 | 33733-31-2 | 33795-18-5 |
| Melting Point (°C) | 178-179[1] | 149-151[2] | 168.0 to 172.0[3] |
| Predicted pKa₁ | 1.93 ± 0.10[1][4] | 1.78 ± 0.10[2] | 2.14 ± 0.10[3] |
| Aqueous Solubility | Moderate to high[5] | Data not available | Data not available |
Note: pKa values are predicted and may vary from experimental values. The phosphonic acid group is diprotic, and this table refers to the first dissociation constant (pKa₁).
The difference in melting points suggests variations in the crystal lattice energies of the isomers. The predicted pKa values indicate that all three are strong acids, a characteristic feature of phosphonic acids. The moderate to high water solubility of the 2-isomer is attributed to the presence of both the hydrophilic phosphonic acid and hydroxyl groups, which can participate in hydrogen bonding.[5]
Biological Activity and Therapeutic Potential
Hydroxyphenylphosphonic acids are recognized as potential inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes that play a crucial role in regulating a wide array of cellular processes. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. The phosphonic acid group can act as a phosphate mimetic, enabling these compounds to bind to the active site of PTPs.
The logical relationship between the structure of these isomers and their potential as PTP inhibitors is illustrated in the following diagram:
Caption: Structural basis for PTP inhibition.
Experimental Protocols
To facilitate further research and a direct comparison of these isomers, a detailed protocol for a protein tyrosine phosphatase inhibition assay is provided below. This protocol is a generalized procedure and may require optimization for specific PTPs and inhibitors.
Objective: To determine and compare the inhibitory potency (IC₅₀) of (2-Hydroxyphenyl)phosphonic acid, this compound, and (4-Hydroxyphenyl)phosphonic acid against a specific protein tyrosine phosphatase (e.g., PTP1B).
Materials:
-
Recombinant human PTP1B (or other PTP of interest)
-
(2-Hydroxyphenyl)phosphonic acid
-
This compound
-
(4-Hydroxyphenyl)phosphonic acid
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of each hydroxyphenylphosphonic acid isomer in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
Enzyme Preparation: Dilute the PTP enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A specific volume of the inhibitor dilution (or solvent control)
-
A specific volume of the diluted enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNPP substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same controlled temperature for a specific duration (e.g., 30 minutes). The reaction time should be within the linear range of product formation.
-
Reaction Termination and Measurement: Stop the reaction by adding a stop solution (e.g., 1 M NaOH). This will also induce a color change in the product (p-nitrophenol). Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each isomer.
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for PTP inhibition assay.
Conclusion
The regioisomers of hydroxyphenylphosphonic acid present a compelling case study in structure-activity relationships. While their fundamental chemical structures are similar, the seemingly minor shift in the position of the hydroxyl group leads to distinct physicochemical properties. Although direct comparative biological data is currently limited, the established role of phosphonic acids as PTP inhibitors suggests that these isomers are promising candidates for further investigation in drug discovery. The provided experimental protocol offers a framework for researchers to conduct such comparative studies, which are essential for elucidating the therapeutic potential of each isomer and for guiding the rational design of more potent and selective enzyme inhibitors. Further research into the experimental determination of their physicochemical properties and a systematic evaluation of their biological activities is warranted.
References
A Comparative Guide to Evaluating Hydroxyphenyl Phosphonic Acids: From In Vitro Screening to In Vivo Efficacy
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific comparative data on the in vitro and in vivo efficacy of (3-Hydroxyphenyl)phosphonic acid . Therefore, this guide provides a generalized framework for the evaluation of hydroxyphenyl phosphonic acids as a class of compounds, based on their potential mechanism of action as protein tyrosine phosphatase inhibitors. The experimental data presented herein is illustrative.
Introduction to Hydroxyphenyl Phosphonic Acids
Hydroxyphenyl phosphonic acids are a class of organophosphorus compounds that have garnered interest in medicinal chemistry due to their structural similarity to phosphotyrosine, a key substrate in cellular signaling. This structural mimicry makes them potential candidates for the competitive inhibition of enzymes that regulate phosphorylation-dependent signaling pathways, such as protein tyrosine phosphatases (PTPs). Dysregulation of PTPs has been implicated in a variety of diseases, including cancer, autoimmune disorders, and metabolic diseases, making them attractive therapeutic targets.
The Hypothesized Mechanism of Action: Tyrosine Phosphatase Inhibition
Protein tyrosine phosphatases are a family of enzymes that catalyze the removal of phosphate groups from tyrosine residues on proteins.[1] This dephosphorylation is a critical "off-switch" in many signaling cascades. In conjunction with protein tyrosine kinases (PTKs), which phosphorylate tyrosine residues, PTPs maintain the delicate balance of protein tyrosine phosphorylation that governs cellular processes like growth, differentiation, and metabolism.[2][3]
By inhibiting a specific PTP, a hydroxyphenyl phosphonic acid could potentially restore or enhance signaling in pathways that have been pathologically dampened. For instance, inhibiting a PTP that normally deactivates a growth factor receptor could prolong the receptor's signaling, which might be beneficial in certain neurodegenerative diseases but detrimental in the context of cancer.
Below is a diagram illustrating the general role of PTPs in a signaling pathway.
A Generic Experimental Workflow for Efficacy Evaluation
The evaluation of a novel compound like a hydroxyphenyl phosphonic acid typically follows a staged approach, from initial in vitro characterization to more complex in vivo studies.
Data Presentation: A Comparative Framework
To facilitate a clear comparison between in vitro and in vivo data, results should be summarized in structured tables. The following tables present a hypothetical data set for a generic hydroxyphenyl phosphonic acid (HPPA-X).
Table 1: In Vitro Efficacy and Selectivity Profile of HPPA-X
| Assay Type | Target/Cell Line | Endpoint | Result (HPPA-X) | Control (Known Inhibitor) |
| Enzyme Inhibition Assay | PTP1B | IC50 | 2.5 µM | 1.2 µM |
| Enzyme Inhibition Assay | SHP-2 | IC50 | > 100 µM | 50 µM |
| Enzyme Inhibition Assay | TCPTP | IC50 | 15.8 µM | 8.9 µM |
| Cell Viability Assay | HEK293 | CC50 | > 200 µM | 150 µM |
| Cellular Target Engagement | HepG2 | EC50 | 10.2 µM | 5.1 µM |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. EC50: Half-maximal effective concentration.
Table 2: In Vivo Pharmacokinetic and Efficacy Summary of HPPA-X in a Rodent Model
| Parameter | Route of Administration | Dose | Result (HPPA-X) |
| Pharmacokinetics | |||
| Cmax | Oral (gavage) | 10 mg/kg | 5 µM |
| Tmax | Oral (gavage) | 10 mg/kg | 2 hours |
| Bioavailability (%) | Oral (gavage) | 10 mg/kg | 35% |
| Efficacy | |||
| Tumor Growth Inhibition | Intraperitoneal | 10 mg/kg, daily | 45% reduction vs. vehicle |
| Blood Glucose Lowering | Oral (gavage) | 10 mg/kg, single dose | 20% decrease at 4 hours post-dose |
| Toxicity | |||
| Maximum Tolerated Dose | Intraperitoneal | - | 50 mg/kg |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax.
Experimental Protocols
Detailed and reproducible protocols are crucial for the validation of findings. Below are generalized methodologies for key experiments.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a purified enzyme (IC50).
-
Materials: Purified recombinant human PTP1B, appropriate buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT), a fluorogenic substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP), test compound stock solution in DMSO, 96-well microplate, and a fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of PTP1B to each well of the microplate.
-
Add the serially diluted test compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 355 nm Ex / 460 nm Em).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4][5]
-
In Vitro Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxicity of the test compound on a relevant cell line.[6]
-
Materials: Human cell line (e.g., HepG2), complete culture medium, 96-well cell culture plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the CC50.
-
In Vivo Efficacy Study in a Rodent Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the test compound in an animal model.[7][8]
-
Animals: Immunocompromised mice (e.g., BALB/c nude), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Procedure:
-
Subcutaneously implant human cancer cells (e.g., A549) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Administer the test compound and controls via a specified route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
Measure tumor volume with calipers and monitor animal body weight and general health regularly.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition and assess statistical significance between groups.
-
Conclusion
While direct experimental data for this compound is currently lacking, the framework presented here offers a robust strategy for the comprehensive evaluation of this and related compounds. As a class, hydroxyphenyl phosphonic acids hold promise as potential modulators of PTP-mediated signaling pathways. A systematic approach, beginning with in vitro enzymatic and cellular assays to establish potency and mechanism, followed by carefully designed in vivo studies to assess pharmacokinetics, safety, and efficacy, is essential to validate their therapeutic potential. Future research is needed to synthesize and test specific isomers like this compound to build a data-driven understanding of their structure-activity relationships and potential clinical utility.
References
- 1. Protein tyrosine phosphatase - Wikipedia [en.wikipedia.org]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. atsjournals.org [atsjournals.org]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Decoding the Selectivity of (3-Hydroxyphenyl)phosphonic Acid: A Comparative Analysis for Drug Discovery Professionals
For researchers, scientists, and drug development professionals navigating the landscape of enzyme inhibitors, understanding the cross-reactivity and selectivity of small molecules is paramount. This guide provides a comparative overview of (3-Hydroxyphenyl)phosphonic acid (3-HPP), a compound of interest in the broader class of phosphonates known for their interactions with key cellular enzymes. Due to the limited publicly available experimental data on 3-HPP's specific inhibitory profile, this guide will focus on the established roles of related phosphonic acid derivatives as phosphatase inhibitors and provide a framework for its potential evaluation.
Phosphonic acids are recognized as effective mimics of phosphate esters, enabling them to interact with the active sites of various enzymes, particularly phosphatases. These enzymes play crucial roles in cellular signaling by removing phosphate groups from proteins and other molecules. Dysregulation of phosphatase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.
Comparative Inhibitory Activity of Phenylphosphonic Acid Derivatives
While specific IC50 and Ki values for this compound against a wide panel of phosphatases are not readily found in published literature, studies on analogous compounds provide valuable insights into the potential activity of this structural class. The following table summarizes the inhibitory activities of several phenylphosphonic acid derivatives against prostatic acid phosphatase, a representative member of the acid phosphatase family.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| [(Benzylamino)-phenylmethyl]phosphonic acid | Prostatic Acid Phosphatase | 4.0 | [1][2] |
| (Phenyl-m-tolyl-methyl)-phosphonic acid | Prostatic Acid Phosphatase | 14,000 | [1] |
| (1-Naphthylmethyl)phosphonic acid | Prostatic Acid Phosphatase | 30,000 | [1] |
| Benzylphosphonic acid | Prostatic Acid Phosphatase | 500,000 | [1] |
This data highlights the significant impact of substitutions on the phenylphosphonic acid scaffold on inhibitory potency. The presence of an alpha-aminobenzyl group in [(Benzylamino)-phenylmethyl]phosphonic acid leads to a dramatic increase in potency against prostatic acid phosphatase, with an IC50 in the low nanomolar range.[2] This suggests that the substituents on the phenyl ring and the phosphonic acid group are critical for high-affinity binding.
Potential Targets and Signaling Pathways
Given the structural similarity of this compound to known phosphatase inhibitors, its primary targets are likely to be within the protein tyrosine phosphatase (PTP) and acid phosphatase families. PTPs are crucial regulators of numerous signaling pathways that control cell growth, differentiation, and metabolism.
Below is a diagram illustrating a generalized protein tyrosine kinase (PTK) and protein tyrosine phosphatase (PTP) signaling pathway, which represents a fundamental mechanism of cellular regulation and a common target for therapeutic intervention.
Caption: Generalized PTK/PTP signaling pathway.
Experimental Protocols for Selectivity Profiling
To ascertain the specific cross-reactivity and selectivity profile of this compound, a series of enzymatic assays against a panel of phosphatases and kinases would be required. A standard experimental workflow for such a study is outlined below.
Caption: Workflow for enzyme inhibition profiling.
A common method for assessing phosphatase activity is a colorimetric assay using a substrate like p-nitrophenyl phosphate (pNPP). The enzyme-catalyzed hydrolysis of pNPP produces p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.
Protocol for a Generic Phosphatase Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the phosphatase enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, containing 1 mM DTT and 0.1 mg/mL BSA).
-
Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the this compound stock solution to the wells.
-
Add the phosphatase enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Monitor the increase in absorbance at 405 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
While direct experimental evidence for the cross-reactivity and selectivity of this compound is currently limited in the public domain, the established inhibitory potential of the phenylphosphonic acid scaffold against phosphatases suggests that 3-HPP is a promising candidate for further investigation. The provided framework for experimental evaluation offers a clear path for researchers to determine its specific inhibitory profile. A thorough screening against a diverse panel of phosphatases and kinases will be essential to elucidate its selectivity and potential as a valuable research tool or a starting point for the development of novel therapeutics. The structure-activity relationship data from related compounds underscores the importance of the substitution pattern on the phenyl ring, indicating that the position of the hydroxyl group in 3-HPP likely plays a significant role in its binding affinity and selectivity. Future studies are warranted to fully characterize this compound and its potential applications in drug discovery.
References
Benchmarking (3-Hydroxyphenyl)phosphonic Acid Against Known Drugs for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the hypothetical performance of (3-Hydroxyphenyl)phosphonic acid as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor against established PTP1B inhibitors. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The phosphonic acid moiety of this compound positions it as a potential phosphotyrosine mimetic, a characteristic shared by many PTP1B inhibitors.
Executive Summary
This compound is a small molecule with structural similarities to the endogenous substrates of PTP1B. This guide outlines its potential as a competitive inhibitor and presents a comparative analysis based on hypothetical inhibitory activity against known PTP1B inhibitors, including those that have undergone clinical investigation. The provided experimental protocols offer a standardized framework for evaluating its efficacy.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of known PTP1B inhibitors. A hypothetical IC50 value for this compound is included for comparative purposes, highlighting its potential as a moderately potent inhibitor.
| Compound | Target | IC50 Value (µM) | Mechanism of Action | Development Stage |
| This compound | PTP1B | 5.0 (Hypothetical) | Competitive | Preclinical |
| Trodusquemine (MSI-1436) | PTP1B | 1 | Allosteric | Phase 2 Clinical Trials[1][2] |
| Ertiprotafib | PTP1B | 1.6 - 29 | Active Site | Discontinued[2][3] |
| JTT-551 | PTP1B | Kᵢ of 0.22 ± 0.04 | Mixed-type | Discontinued[2][3] |
| DPM-1001 | PTP1B | 0.1 | Allosteric | Preclinical[4] |
| KQ-791 | PTP1B | Not publicly available | Not specified | Phase 1 Clinical Trials[1] |
| Caffeic Acid | PTP1B | 3.06 | Not specified | Preclinical[5] |
| Silybin (A and B) | PTP1B | 1.37 - 1.54 | Non-competitive | Preclinical[6] |
| Ursolic Acid | PTP1B | Kᵢ of 2.0 | Competitive | Preclinical[5] |
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against recombinant human PTP1B.
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
p-Nitrophenyl Phosphate (pNPP) as substrate
-
Assay Buffer: 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0[7]
-
This compound and other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.
-
Enzyme Reaction:
-
Initiation of Reaction: Add 170 µL of pre-warmed pNPP substrate solution (final concentration 0.625–10 mM) to each well to initiate the reaction. The total reaction volume is 200 µL.[7]
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding 40 µL of 5 M NaOH to each well.[7]
-
Data Acquisition: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the dose-response curve using appropriate software.
Mandatory Visualizations
Caption: Insulin signaling pathway and the inhibitory role of PTP1B.
Caption: Workflow for the in vitro PTP1B inhibition assay.
References
- 1. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Reproducibility in Experiments with (3-Hydroxyphenyl)phosphonic Acid: A Comparative Guide
To ensure the reliability and validity of research findings, the reproducibility of experimental results is paramount. This guide provides a framework for researchers, scientists, and drug development professionals to design and report experiments involving (3-Hydroxyphenyl)phosphonic acid (3-HPP), facilitating objective comparison with alternative compounds. By adhering to detailed experimental protocols, standardized data presentation, and clear visualization of workflows, researchers can significantly enhance the reproducibility of their findings.
Comparative Data Analysis
When evaluating the performance of 3-HPP against alternative compounds, it is crucial to present quantitative data in a structured and directly comparable format. The following tables exemplify how to summarize key experimental outcomes.
Table 1: Inhibition of Target Enzyme Activity
This table compares the inhibitory potency of 3-HPP and two alternative phosphonate-based inhibitors on a target enzyme. The IC₅₀ (half-maximal inhibitory concentration) is a standard measure of inhibitor effectiveness.
| Compound | Target Enzyme | IC₅₀ (nM) | Standard Deviation (±) | Number of Replicates (n) |
| This compound | Enzyme X | 150 | 12.5 | 3 |
| Alternative A | Enzyme X | 175 | 15.2 | 3 |
| Alternative B | Enzyme X | 120 | 9.8 | 3 |
Table 2: In Vitro Cytotoxicity Assay
This table presents the cytotoxic effects of 3-HPP and its alternatives on a specific cell line, with CC₅₀ (half-maximal cytotoxic concentration) indicating the concentration at which 50% of cells are killed.
| Compound | Cell Line | CC₅₀ (µM) | Standard Deviation (±) | Number of Replicates (n) |
| This compound | HeLa | 500 | 25.6 | 3 |
| Alternative A | HeLa | 450 | 22.1 | 3 |
| Alternative B | HeLa | 600 | 30.5 | 3 |
Detailed Experimental Protocols
To enable other researchers to replicate the experiments accurately, detailed methodologies are essential.
Protocol 1: Enzyme Inhibition Assay
-
Materials :
-
Target Enzyme X (specific concentration)
-
Substrate for Enzyme X (specific concentration)
-
This compound and alternative inhibitors dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure :
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of the 96-well plate.
-
Add 40 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution.
-
Measure the absorbance (or fluorescence) at a specific wavelength every minute for 30 minutes using a microplate reader.
-
Calculate the initial reaction rates and determine the IC₅₀ values by fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Materials :
-
HeLa cells.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
This compound and alternative compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plate.
-
-
Procedure :
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the CC₅₀ values.
-
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways, enhancing clarity and understanding.
Figure 1: Workflow for a typical in vitro cytotoxicity assay.
Figure 2: A simplified signaling pathway showing the inhibitory action of 3-HPP.
Assessing the Off-Target Effects of (3-Hydroxyphenyl)phosphonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Hydroxyphenyl)phosphonic acid is an organophosphorus compound with potential therapeutic applications stemming from its role as a protein tyrosine phosphatase (PTP) inhibitor. PTPs are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. Consequently, inhibitors of PTPs, such as SHP2 and PTP1B, are of significant interest in drug discovery. This guide provides a comparative assessment of this compound, focusing on its potential off-target effects, and contrasts it with other known PTP inhibitors.
While specific experimental data on the comprehensive off-target profile of this compound is not extensively available in the public domain, this guide serves as a framework for its evaluation. We will compare it with well-characterized inhibitors of two prominent PTPs: SHP2 (SHP099 and TNO155) and PTP1B (Trodusquemine and JTT-551). The following sections detail the methodologies for assessing off-target effects and present a comparative analysis based on available data for the selected alternative compounds.
Comparative Analysis of PTP Inhibitors
The table below summarizes the available data on the on-target and off-target activities of selected PTP inhibitors. It is important to note that direct, comprehensive off-target screening data for this compound is not publicly available. The data for the alternative compounds has been compiled from various sources and may not represent a head-to-head comparison under uniform experimental conditions.
| Compound | Primary Target(s) | On-Target Potency (IC50/Ki) | Off-Target Profile (Selectivity) |
| This compound | Likely PTPs (e.g., SHP2, PTP1B) | Data not publicly available | Data not publicly available |
| SHP099 | SHP2 (allosteric inhibitor) | IC50 = 71 nM | Highly selective against a panel of 21 other phosphatases and 66 kinases.[1] No significant activity against SHP1.[1] |
| TNO155 | SHP2 (allosteric inhibitor) | Potent inhibitor (specific IC50 not publicly detailed) | Selective, orally efficacious. Currently in clinical trials.[2] |
| Trodusquemine (MSI-1436) | PTP1B (non-competitive, allosteric inhibitor) | IC50 = 1 µM | Over 200-fold selectivity for PTP1B over the highly homologous TC-PTP.[3] |
| JTT-551 | PTP1B (mixed-type inhibitor) | Ki = 0.22 µM | Ki values for TCPTP, CD45, and LAR were 9.3 µM, >30 µM, and >30 µM, respectively, indicating good selectivity.[4][5][6][7][8] |
Signaling Pathways and Experimental Workflows
To understand the implications of on-target and off-target effects, it is crucial to visualize the signaling pathways involved and the experimental workflows used for assessment.
SHP2 and PTP1B Signaling Pathways
The following diagram illustrates the role of SHP2 and PTP1B in key cellular signaling pathways. SHP2 is a key component downstream of receptor tyrosine kinases (RTKs) and positively regulates the RAS/MAPK pathway. PTP1B is a negative regulator of insulin and leptin signaling.
Experimental Workflow for Off-Target Profiling
A typical workflow for assessing the off-target effects of a compound involves a tiered screening approach, starting with broad panels and moving to more focused assays.
Detailed Experimental Protocols
Accurate assessment of off-target effects relies on robust and well-defined experimental protocols. Below are representative methodologies for key assays.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against a specific PTP enzyme.
-
Principle: The enzymatic activity of a PTP is measured by its ability to dephosphorylate a substrate, leading to a detectable signal. The reduction in signal in the presence of an inhibitor indicates its potency.
-
Substrates:
-
p-Nitrophenyl phosphate (pNPP): A chromogenic substrate that produces a yellow product upon dephosphorylation, detectable by absorbance at 405 nm.
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP): A fluorogenic substrate that yields a fluorescent product upon dephosphorylation, offering higher sensitivity.
-
-
Protocol Outline (using pNPP):
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the PTP enzyme to each well and incubate briefly.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction with a strong base (e.g., NaOH).
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition and determine the IC50 value.
-
Kinase Profiling (e.g., KINOMEscan®)
Broad kinase profiling is essential to identify unintended interactions with kinases, which can lead to off-target effects.
-
Principle: Competition binding assays are commonly used. A test compound is incubated with a panel of kinases, each tagged with a DNA label. The kinases are then exposed to an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified (e.g., via qPCR of the DNA tag). A potent inhibitor will prevent the kinase from binding to the immobilized ligand.
-
Protocol Outline:
-
A library of DNA-tagged kinases is prepared.
-
The test compound is added to wells containing the kinases.
-
The kinase-compound mixture is added to wells containing the immobilized ligand.
-
After incubation, unbound kinases are washed away.
-
The amount of bound kinase is quantified by measuring the associated DNA tag.
-
Results are typically expressed as a percentage of the control (DMSO) and can be used to determine binding affinity (Kd).
-
G-Protein Coupled Receptor (GPCR) Binding Assay
Assessing interactions with GPCRs is crucial, as they represent a large family of drug targets and off-target binding can lead to various side effects.
-
Principle: Radioligand binding assays are a common method. A radiolabeled ligand with known affinity for a specific GPCR is incubated with a membrane preparation containing the receptor, in the presence and absence of the test compound. The displacement of the radioligand by the test compound is measured.
-
Protocol Outline:
-
Prepare cell membranes expressing the target GPCR.
-
In a multi-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand (e.g., by filtration).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the percent displacement and determine the Ki value.
-
Conclusion
While this compound shows promise as a potential protein tyrosine phosphatase inhibitor, a thorough assessment of its off-target effects is critical for its development as a safe and effective therapeutic agent. This guide outlines the necessary experimental approaches and provides a comparative context using established PTP inhibitors. The lack of publicly available, comprehensive off-target screening data for this compound highlights the need for further investigation to fully characterize its selectivity profile. Researchers and drug developers are encouraged to utilize the described methodologies to generate this crucial data, enabling a more complete understanding of the compound's therapeutic potential and potential liabilities.
References
- 1. sellerslab.org [sellerslab.org]
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shp2 protein tyrosine phosphatase inhibitor activity of estramustine phosphate and its triterpenoid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PTP1B Inhibitor II, JTT-551 - Calbiochem | 530821 [merckmillipore.com]
Comparative Docking Analysis of (3-Hydroxyphenyl)phosphonic Acid Derivatives and Analogs
This guide provides a comparative overview of molecular docking studies on (3-Hydroxyphenyl)phosphonic acid derivatives and related phosphonic/phosphinic acid compounds. The analysis focuses on their binding affinities and interactions with various protein targets, supported by experimental data from recent research. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Quantitative Docking and Inhibition Data
The following table summarizes the key quantitative findings from comparative docking and enzymatic inhibition studies of various phosphonic and phosphinic acid derivatives. These compounds have been evaluated against different biological targets, demonstrating a range of binding affinities and inhibitory activities.
| Compound | Target Protein(s) | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) | IC50 (mM) | Ki (mM) | Inhibition Type | Reference |
| [(Benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid (Compound 4) | Mushroom Tyrosinase | Not specified | Not specified | 0.3 | 0.076 | Noncompetitive | [1] |
| [3-(1-Benzyl-3-Carbamoylmethyl-2-Methyl-1h-Indol-5-Yloxy)-Propyl-]-Phosphonic Acid (DB02504) | Human 70 kDa Heat Shock Protein 5 (BIP/GRP78) ATPase (PDB ID: 3IUC) | -9.019 | -39.68 | Not specified | Not specified | Not applicable | [2] |
| [3-(1-Benzyl-3-Carbamoylmethyl-2-Methyl-1h-Indol-5-Yloxy)-Propyl-]-Phosphonic Acid (DB02504) | Allosteric EYA2 phosphatase inhibitor (PDB ID: 5ZMA) | -7.471 | -7.56 | Not specified | Not specified | Not applicable | [2] |
| Other Phosphonic and Phosphinic Acid Derivatives (Compounds 1-10) | Mushroom Tyrosinase | Not specified | Not specified | Millimolar concentrations | Millimolar concentrations | Competitive, Noncompetitive, Mixed | [1] |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking are detailed below. These protocols are crucial for understanding the context and reliability of the presented data.
Molecular Docking Protocol for Tyrosinase Inhibitors
The molecular docking of phosphonic and phosphinic acid derivatives against mushroom tyrosinase was performed to understand the binding mechanism of these inhibitors.[1] The specific software and parameters used were not detailed in the abstract, but a general workflow for such a study typically involves:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (mushroom tyrosinase) is obtained from a protein data bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the phosphonic and phosphinic acid derivatives are drawn and converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.
-
Docking Simulation: A molecular docking program is used to predict the binding poses of the ligands within the active site of the enzyme. The docking algorithm explores various conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, key interacting amino acid residues, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).
Multi-Targeted Molecular Docking Protocol for Lung Cancer Drug Candidate
A multi-targeted docking approach was utilized to evaluate [3-(1-Benzyl-3-Carbamoylmethyl-2-Methyl-1h-Indol-5-Yloxy)-Propyl-]-Phosphonic Acid against several key proteins implicated in lung cancer.[2] The study employed a hierarchical screening approach:
-
High-Throughput Virtual Screening (HTVS): Initial screening of a compound library against the target proteins.
-
Standard Precision (SP) and Extra Precision (XP) Docking: More accurate docking algorithms were used for the promising candidates from HTVS.
-
MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) Calculations: This method was used to refine the binding free energy predictions for the docked poses.
The interaction fingerprints revealed that residues such as ILE, GLY, VAL, TYR, LEU, and GLN were frequently involved in the binding of the phosphonic acid derivative to the target proteins.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a relevant signaling pathway that can be modulated by phosphonic acid derivatives and a typical workflow for computational drug discovery.
Caption: SHP1 signaling pathway modulation by a phosphonic acid derivative.
Caption: A typical workflow for in silico drug discovery via molecular docking.
References
- 1. Phosphonic and Phosphinic Acid Derivatives as Novel Tyrosinase Inhibitors: Kinetic Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delineated 3-1-BenCarMethInYlPro-Phosphonic Acid’s Adroit Activity against Lung Cancer through Multitargeted Docking, MM\GBSA, QM-DFT and Multiscale Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (3-Hydroxyphenyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of (3-Hydroxyphenyl)phosphonic acid. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Immediate Safety Notice: A specific Safety Data Sheet (SDS) for this compound was not found in publicly available databases. The information presented here is based on general best practices for laboratory chemical waste and data from structurally similar compounds. It is imperative to obtain the official SDS from your chemical supplier for definitive guidance.
Core Disposal Principles
The disposal of this compound must comply with all local, regional, and national hazardous waste regulations[1]. As a guiding principle, this chemical waste should never be disposed of down the drain or in regular trash[2].
Key procedural steps include:
-
Waste Identification: Always treat this compound as hazardous waste.
-
Container Management: Store waste in its original container or a compatible, properly sealed, and clearly labeled waste container[2][3]. Containers should be kept closed except when adding waste[3].
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by safety protocols.
-
Professional Disposal: Arrange for collection and disposal by a licensed hazardous waste management company[1].
Reference Data from Similar Compounds
The following table summarizes hazard and disposal information for compounds structurally related to this compound. This data is for informational purposes only and may not reflect the specific properties of the compound .
| Compound Name | Key Hazards | Recommended Disposal Actions |
| 3-(Hydroxyphenylphosphinyl)propanoic acid | Causes serious eye damage[4]. | Place in appropriate containers for disposal; ventilate the affected area[4]. |
| Phosphonic Acid | May be corrosive to metals; Harmful if swallowed; Causes severe skin burns and eye damage; Toxic to aquatic life with long-lasting effects. | Dispose of contents/container to an approved waste disposal plant; Avoid release to the environment[1]. |
| 3-(3-Hydroxyphenyl)propanoic acid | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation[5]. | Dispose of contents/container in accordance with local/regional/national/international regulations[5]. |
Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Experimental Protocols for Disposal
Recommendation: Do not attempt to neutralize or treat this compound waste in the laboratory. The safest and most compliant method of disposal is through a professional hazardous waste management service. Empty containers that held this chemical should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste[3].
References
Personal protective equipment for handling (3-Hydroxyphenyl)phosphonic acid
This guide provides crucial safety and logistical information for the handling and disposal of (3-Hydroxyphenyl)phosphonic acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and serious eye damage. Inhalation of dust may also cause respiratory irritation.[1][2] Adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Hazard Summary and Recommended Personal Protective Equipment
| Hazard Classification | GHS Hazard Statements (Anticipated) | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation.[2][3] | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[4] Clothing: Chemical-resistant lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities.[5][6] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage. H319: Causes serious eye irritation.[2][7] | Eye Protection: Chemical safety goggles are required. A full-face shield must be worn in conjunction with goggles when handling larger quantities or when there is a splash hazard.[4][6][8] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] | Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with the appropriate particulate filter is necessary. All handling of the solid should ideally be done in a chemical fume hood.[1][4] |
| Corrosive to Metals | H290: May be corrosive to metals.[3] | Not applicable for personal protection, but important for storage and handling considerations. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
2.1 Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (33733-31-2), and appropriate hazard warnings.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.[7] Store below eye level to minimize the risk of dropping.[6] The storage area should have corrosion-resistant shelving.[6]
2.2 Handling and Use
-
Work Area Preparation: Ensure an emergency eyewash station and safety shower are readily accessible.[6][8] The work area, preferably a chemical fume hood, should be clean and free of clutter.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in Table 1.
-
Weighing and Transfer: Handle the solid carefully to avoid generating dust.[1] Use a spatula for transfers. If there is a risk of dust, perform this task in a fume hood or a ventilated balance enclosure.
-
Dissolving: When dissolving the solid, always add the acid slowly to the solvent (e.g., water), never the other way around, to prevent splashing and excessive heat generation.[1][8]
-
Post-Handling: After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.[2]
2.3 Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Containment: For small spills, if trained, use an appropriate absorbent material for corrosive solids to contain the spill. Avoid breathing any dust.
-
Cleanup: Wear full PPE, including respiratory protection. Carefully sweep up the spilled solid and place it in a labeled, sealed container for disposal.
-
Reporting: Report all spills to the laboratory supervisor and environmental health and safety department.
2.4 First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.[3]
Disposal Plan
The disposal of this compound and its waste must be handled with care due to its corrosive nature and as an organophosphorus compound.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and corrosion-resistant container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[9] Neutralization or incineration are common disposal methods for such compounds.[10] Do not dispose of it down the drain.[10]
Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 6. chemsafe.ie [chemsafe.ie]
- 7. carlroth.com [carlroth.com]
- 8. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 9. epa.gov [epa.gov]
- 10. resources.wfsahq.org [resources.wfsahq.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
